Product packaging for Chitosan(Cat. No.:CAS No. 32449-61-9)

Chitosan

Cat. No.: B1194153
CAS No.: 32449-61-9
M. Wt: 163.17 g/mol
InChI Key: MXRBVRXQDKNIBH-SLPGGIOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitosan is a linear cationic polysaccharide composed of randomly distributed β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine units . It is produced by the deacetylation of chitin, a natural polymer found in crustacean shells, fungal cell walls, and insect cuticles . This biopolymer is recognized for its exceptional biocompatibility, biodegradability, low toxicity, and mucoadhesive properties, making it a versatile material for a wide spectrum of scientific investigations . Key Research Applications: • Antimicrobial Research: this compound exhibits broad-spectrum activity against bacteria and fungi. Its primary mechanism of action is electrostatic interaction between its positively charged amino groups and negatively charged microbial cell membranes, leading to increased membrane permeability, leakage of intracellular components, and cell death . Its efficacy is influenced by factors including molecular weight, degree of deacetylation, pH, and the target microorganism . • Drug Delivery Systems: this compound and its derivatives are extensively used to develop advanced delivery carriers, including nanoparticles, microparticles, and hydrogels. These systems enable controlled release, enhance stability, and improve the cellular uptake of therapeutic agents, including drugs and nucleotides . Their protonated amino groups facilitate mucoadhesion and potential absorption enhancement . • Tissue Engineering & Wound Healing: this compound-based scaffolds and films promote cell adhesion, proliferation, and differentiation, facilitating the regeneration of skin, bone, and cartilage . Its hemostatic properties accelerate blood coagulation, while its ability to modulate inflammatory responses and promote angiogenesis makes it highly valuable for wound dressing and healing applications . Product Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO4 B1194153 Chitosan CAS No. 32449-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5S)-5-amino-2-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c7-3-2-11-4(1-8)6(10)5(3)9/h3-6,8-10H,1-2,7H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRBVRXQDKNIBH-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954201
Record name 2-Amino-1,5-anhydro-2-deoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32449-61-9
Record name 1-Deoxyglucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032449619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1,5-anhydro-2-deoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chitosan Production and Chemical Architecture in Research Contexts

Sources and Extraction Methodologies for Chitin (B13524) Precursors

Chitin, a naturally occurring polysaccharide, is the precursor to chitosan (B1678972) and is found in the structural components of various organisms. nih.gov The primary commercial sources for chitin are the exoskeletons of crustaceans, though fungal and microbial sources are also utilized, and research into more sustainable alternatives is ongoing. srce.hrresearchgate.net The extraction of chitin typically involves two main steps: demineralization to remove inorganic materials and deproteinization to eliminate proteins. srce.hrresearchgate.net

Crustacean Biomass as a Primary Source

The shells of crustaceans such as shrimps, crabs, lobsters, and krill are the main commercial sources of chitin, largely supplied by the shellfish processing industry. srce.hrresearchgate.net The chitin content in these shells can range from 15% to 40% of the dry weight. aimspress.comijsea.com The extraction process from this biomass is well-established and can be performed through chemical or biological methods. srce.hrresearchgate.net

The traditional chemical method for chitin extraction from crustacean shells involves:

Demineralization: This step removes minerals, primarily calcium carbonate, from the shells. glycopedia.eu It is typically achieved by treating the ground shells with acids like hydrochloric acid (HCl). tennessee.edunih.gov

Deproteinization: Following demineralization, proteins are removed using an alkaline treatment, commonly with sodium hydroxide (B78521) (NaOH). nih.govwalshmedicalmedia.com

Decolorization: A final step to remove pigments, often using reagents like acetone (B3395972) or hydrogen peroxide, can be performed to yield a colorless chitin product. tennessee.eduwalshmedicalmedia.com

While effective, the chemical method has drawbacks, including high costs and environmental concerns due to the use of strong acids and bases. srce.hr

Biological methods present a more environmentally friendly alternative. srce.hr These methods often utilize microorganisms, such as lactic acid bacteria, for fermentation. srce.hrresearchgate.net During this process, the bacteria produce lactic acid, which facilitates the demineralization of the shells by reacting with calcium carbonate to form calcium lactate. srce.hrresearchgate.net Concurrently, proteolytic enzymes produced by the microorganisms or naturally present in the shellfish waste contribute to deproteinization. researchgate.net Research indicates that chitin obtained through biological methods can have a higher molecular weight compared to that from chemical extraction. nih.gov

Table 1: Comparison of Chitin Extraction Methods from Crustacean Biomass
MethodKey Reagents/OrganismsPrimary FunctionAdvantagesDisadvantages
ChemicalHydrochloric Acid (HCl), Sodium Hydroxide (NaOH)Demineralization and DeproteinizationWell-established and effectiveEnvironmentally unfriendly, can reduce chitin molecular weight nih.govsrce.hr
Biological (Fermentation)Lactic Acid Bacteria (e.g., Lactobacillus)Simultaneous Demineralization and DeproteinizationEco-friendly, yields higher molecular weight chitin nih.govsrce.hrCan be slower than chemical methods

Fungal and Microbial Chitin Derivation

Fungi, particularly from the phyla Ascomycota, Basidiomycota, and Zygomycota, are a significant source of chitin, where it is a component of their cell walls. engormix.com Fungal mycelia from species like Aspergillus niger and Mucor rouxii can be cultivated for chitin production. glycopedia.eutennessee.edu A key advantage of using fungal sources is the significantly lower mineral content in their cell walls, which often eliminates the need for a demineralization step. tennessee.eduwalshmedicalmedia.com

The extraction process from fungal biomass generally involves:

An alkaline treatment with NaOH to remove proteins and other alkali-soluble components. tennessee.edu

An acid treatment to separate the chitin from other polysaccharides like β-glucan. tennessee.edu

The production of chitin from fungi is not subject to seasonal availability, unlike crustacean sources, and can be achieved through controlled fermentation processes. walshmedicalmedia.comresearchgate.net This allows for a more consistent and predictable supply. researchgate.net Furthermore, the resulting fungal chitin often possesses unique properties such as homogeneity in molecular weight. frontiersin.org

Emerging Sustainable Chitin Sources

Research is actively exploring more sustainable and environmentally friendly sources and extraction methods for chitin to meet growing demand. engormix.com

Insects are emerging as a viable alternative source of chitin. frontiersin.org Species like the black soldier fly (Hermetia illucens) are being farmed for various purposes, and their exoskeletons, which are rich in chitin, can be utilized as a byproduct. agtechnavigator.comnih.gov Insect-derived chitin offers several advantages, including easier farming and processing compared to crustaceans, and a reduced environmental impact. frontiersin.org The extraction process is similar to that for crustaceans but generally requires a less intensive demineralization step due to a lower mineral content. nih.gov

Mushrooms , a type of fungi, are also being recognized as a sustainable source of chitin. agtechnavigator.com Companies are beginning to produce chitin and this compound from mushrooms, citing benefits such as reduced risk of allergenicity compared to shellfish-derived products and the potential for local, decentralized production. agtechnavigator.com

Green extraction technologies are also being developed to minimize the environmental footprint of chitin production. The use of deep eutectic solvents (DESs) , which are mixtures of hydrogen bond donors and acceptors, is a promising approach. aimspress.com These solvents are often biodegradable, non-toxic, and can be recycled, making them a more sustainable alternative to the harsh acids and alkalis used in traditional chemical extraction. aimspress.com Studies have shown that DESs can be highly effective in both deproteinizing and demineralizing crustacean shells to produce high-purity chitin. aimspress.com Microwave-assisted extraction in conjunction with DESs has also been shown to improve the efficiency of the process. nih.gov

Deacetylation Processes for this compound Synthesis

This compound is produced from chitin through a process called deacetylation, which involves the removal of acetyl groups (CH₃CO) from the N-acetyl-D-glucosamine units of the chitin polymer. researchgate.netnih.gov This conversion increases the polymer's solubility in acidic solutions and imparts many of the unique biological properties associated with this compound. The extent of this conversion is measured by the degree of deacetylation (DDA). researchgate.net

Chemical Deacetylation Techniques

The most common and industrially established method for this compound production is chemical deacetylation, which typically utilizes a hot, concentrated alkaline solution. nih.govnih.gov

Heterogeneous Deacetylation: This is the standard industrial process where solid chitin is treated with a concentrated solution of an alkali, most commonly sodium hydroxide (NaOH) at concentrations of 40-50%, at elevated temperatures (typically 80–120 °C) for several hours. nih.govnih.govresearchgate.net The DDA of the resulting this compound is influenced by several factors:

Alkali Concentration: Higher NaOH concentrations generally lead to a higher DDA. nih.gov

Temperature: Increased temperature accelerates the reaction, resulting in a higher DDA in a shorter time. nih.gov

Reaction Time: Longer reaction times increase the DDA. nih.gov

A significant drawback of this method is that the harsh reaction conditions can lead to the degradation of the polymer backbone, resulting in a lower molecular weight this compound. nih.govnih.gov The process also generates large volumes of alkaline wastewater, posing environmental challenges. nih.gov

Homogeneous Deacetylation: In this method, chitin is first dissolved in a suitable solvent system, such as a concentrated NaOH solution at a lower temperature, before the deacetylation reaction proceeds. nih.gov This approach can lead to a more uniform deacetylation but is often more complex to implement on a large scale. nih.gov

Table 2: Factors Influencing Chemical Deacetylation of Chitin
ParameterEffect on Degree of Deacetylation (DDA)Potential Side Effect
NaOH ConcentrationHigher concentration increases DDA nih.govIncreased risk of polymer degradation
TemperatureHigher temperature increases DDA nih.govSignificant reduction in molecular weight nih.gov
Reaction TimeLonger time increases DDA nih.govIncreased energy consumption and potential for degradation

Biotechnological and Enzymatic Deacetylation Approaches

To overcome the limitations of chemical deacetylation, biotechnological methods using enzymes are being explored as a milder and more controlled alternative. forth.gr The key enzymes in this process are chitin deacetylases (CDAs) (EC 3.5.1.41). nih.govforth.gr

CDAs are enzymes that specifically catalyze the hydrolysis of the N-acetyl linkages in chitin and its oligomers, converting them to this compound. forth.gr These enzymes have been identified in various organisms, including fungi (e.g., Mucor rouxii, Colletotrichum lindemuthianum), insects, and bacteria. nih.govforth.grnih.gov

The advantages of enzymatic deacetylation include:

High Specificity: The reaction is highly specific, minimizing the degradation of the polymer chain and allowing for the production of high molecular weight this compound. nih.govfrontiersin.org

Process Control: It offers the potential to control the deacetylation process precisely, leading to the production of this compound with a well-defined DDA and pattern of acetylation. forth.gr

Environmental Benefits: The process is carried out under mild conditions (e.g., lower temperature and neutral pH), making it more environmentally friendly than chemical methods. forth.gr

However, there are challenges to the widespread adoption of enzymatic deacetylation. A primary disadvantage is the low efficiency of CDAs on the highly crystalline and insoluble chitin substrate. forth.grfrontiersin.org The accessibility of the acetyl groups to the enzyme is limited, often resulting in low degrees of deacetylation. forth.gr To improve efficiency, pretreatment of the chitin to reduce its crystallinity and increase its solubility is often necessary. forth.gr Research has shown that enzymatic deacetylation is more effective on soluble substrates like partially deacetylated chitosans or chitin oligomers. forth.gr

Comparative Analysis of Deacetylation Methodologies and their Influence on this compound Properties

The process of deacetylation, which converts chitin to this compound by removing acetyl groups, is a critical step that dictates the final properties of the this compound polymer. The methodologies employed for deacetylation significantly influence the degree of deacetylation (DD), molecular weight (MW), and the pattern of acetylation, thereby affecting the polymer's performance in research applications. The most common method is alkaline hydrolysis, but enzymatic and other chemical methods are also utilized. The choice of method and its parameters (e.g., alkali concentration, temperature, reaction time) directly impacts the resulting this compound's characteristics.

Alkaline treatment, typically with concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) at high temperatures, is the most prevalent industrial method for this compound production. Studies have shown that factors such as temperature, reaction time, and NaOH concentration have a significant effect on the DD of the synthesized this compound. nih.gov For instance, a higher duration of alkali treatment generally leads to a higher DD. researchgate.net However, these harsh conditions can also lead to a decrease in molecular weight due to the cleavage of glycosidic bonds. researchgate.net The resulting DD can range from 30% to 95% depending on the source material and the specific preparation procedure. revistia.com

Enzymatic deacetylation, using chitin deacetylases, offers a more controlled and milder alternative to harsh chemical methods. This approach can produce this compound with a more defined and homogeneous pattern of deacetylation, which can be crucial for specific biomedical applications. However, the cost and availability of suitable enzymes have limited its widespread industrial adoption.

The characterization of the degree of deacetylation is as crucial as the production method itself. Various analytical techniques are employed to quantify DD, each with its own advantages and limitations. These methods include potentiometric titration, Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, UV-Vis spectroscopy, and X-ray diffraction (XRD). scienceopen.comscielo.br While sophisticated techniques like ¹H NMR are often considered the reference method for DD determination, simpler and more accessible methods have been shown to be reliable for both research and industrial quality control. bibliotekanauki.pl Discrepancies in DD values can arise from the chosen analytical method, sample solubility, moisture content, and instrument accuracy, which highlights the importance of standardized protocols in research. scienceopen.comscielo.br

Interactive Table: Comparison of Deacetylation Methodologies and their Influence on this compound Properties

Methodology Typical Reagents/Conditions Influence on Degree of Deacetylation (DD) Influence on Molecular Weight (MW) Key Research Implications
Alkaline Hydrolysis Concentrated NaOH or KOH, high temperatures (e.g., 100°C) for several hours. nih.gov Higher DD is achievable with increased reaction time and alkali concentration. nih.govresearchgate.net Can cause significant chain degradation, leading to a lower and more heterogeneous MW. researchgate.net Widely used for producing this compound for a broad range of applications; properties can be tuned by varying reaction conditions.
Enzymatic Deacetylation Chitin deacetylase enzymes under mild pH and temperature conditions. Allows for more precise control over the DD and can produce specific acetylation patterns. Generally preserves the polymer backbone, resulting in higher MW this compound compared to harsh chemical methods. Ideal for specialized biomedical applications where a well-defined structure and high biocompatibility are required.
Steam Explosion High-pressure saturated steam followed by rapid decompression. Can achieve moderate to high DD. Can lead to a reduction in MW, but potentially less severe than prolonged alkaline treatment. An alternative, potentially more environmentally friendly method for producing this compound.

This compound's Macromolecular Structure and Physicochemical Parameters Relevant to Research

The macromolecular structure of this compound, defined by its degree of deacetylation, molecular weight, and the presence of reactive functional groups, dictates its physicochemical properties and, consequently, its utility in various research fields.

Influence of Degree of Deacetylation (DD) on Research Outcomes

The degree of deacetylation (DD) is arguably the most critical parameter defining this compound, as it determines the density of free amino groups (-NH₂) along the polymer chain. nih.govThis compound-indonesia.com This parameter directly influences a wide range of properties, including solubility, crystallinity, and biological activity.

Solubility and Polyelectrolyte Behavior: this compound's solubility in acidic solutions is a direct consequence of the protonation of its amino groups (pKa ≈ 6.3-6.7). scielo.brmdpi.com A higher DD means more amino groups are available for protonation, leading to increased positive charges along the backbone and enhanced solubility in acidic environments (pH 3-6). scielo.br This cationic polyelectrolyte behavior is unique among natural polysaccharides and is fundamental to many of its applications, such as flocculation, gene delivery, and antimicrobial activity. scielo.brscielo.br this compound with a low DD (e.g., 70-80%) has fewer free amino sites, reducing its chemical reactivity and solubility in acidic media. This compound-indonesia.com

Crystallinity and Mechanical Properties: The DD also affects the physical structure of this compound. An increase in DD has been correlated with a linear increase in the crystallinity of this compound films. nih.gov This change in crystallinity, along with surface roughness, can influence the mechanical properties of this compound-based materials. For example, tensile strength and elongation to break have been shown to vary with the DD. nih.gov

Biological Activity and Biocompatibility: In biomedical research, DD is a key determinant of biocompatibility and bioactivity. Studies have shown that cell proliferation can be significantly influenced by the DD of the this compound substrate. For instance, the proliferation of olfactory ensheathing cells (OECs) was found to increase linearly as the DD increased from 72% to 85%. nih.gov this compound with a DD below 75% was found to be cytocompatible but induced some cellular stress, while DDs above 75% showed improved biocompatibility. nih.gov For applications like drug delivery and tissue engineering, a high DD is often preferred as it ensures better biocompatibility and a lower immune response. This compound-indonesia.com

Significance of Molecular Weight (MW) in this compound-Based Systems

The molecular weight (MW) of this compound, which reflects the length of the polymer chain, is another crucial parameter that significantly impacts its physicochemical and biological properties. This compound is typically categorized into high molecular weight (HMWC, >700 kDa), medium molecular weight (MMWC, 150–700 kDa), and low molecular weight (LMWC, <150 kDa). mdpi.com

Viscosity and Solubility: MW is a primary determinant of the viscosity of this compound solutions; higher MW leads to higher viscosity. mdpi.com This property is critical in the formation of hydrogels, films, and scaffolds. While HMWC exhibits lower solubility in water, LMWC is more readily soluble. mdpi.com The high viscosity of HMWC can also make it more difficult for these molecules to pass through cell membranes. mdpi.com

Drug Delivery and Release: In drug delivery systems, MW plays a significant role in encapsulation efficiency and drug release kinetics. An increase in the MW of this compound can lead to a decrease in drug release. researchgate.net This is attributed to the greater viscosity of the gel layer that forms around the drug particles upon contact with a dissolution medium. researchgate.net Conversely, a low molecular weight is often considered important for biomedical applications due to its relationship with encapsulation efficiency, cytotoxicity, and degradation rate of nanoparticles. researchgate.net

Biological and Antimicrobial Activity: The biological effects of this compound can be MW-dependent, although findings can sometimes be contradictory. nih.gov Some studies have shown that HMWC had better therapeutic effects in certain models, while others have demonstrated that LMWC chitosans (e.g., 1.5–4.5 kDa) exhibit better inhibitory activities against certain bacteria. researchgate.netnih.gov It has also been reported that intermediate MW this compound (e.g., 50 kDa) had the strongest effect against E. coli. nih.gov This indicates that the optimal MW for antimicrobial activity can be specific to the target microorganism.

Interactive Table: Impact of this compound's Molecular Weight on Research System Properties

Molecular Weight (MW) Category Typical Range (kDa) Viscosity Solubility Impact on Drug Release Key Research Applications
Low (LMWC) < 150 mdpi.com Low Higher water solubility. mdpi.com Faster drug release. researchgate.net Antimicrobial agents, drug delivery where rapid release is desired. researchgate.netnih.gov
Medium (MMWC) 150 - 700 mdpi.com Intermediate Soluble in weak acid solutions. mdpi.com Moderate and controlled drug release. General purpose films, coatings, and encapsulation.
High (HMWC) > 700 mdpi.com High Lower solubility, soluble in acidic solutions. mdpi.com Slower, more sustained drug release. researchgate.net Scaffolding for tissue engineering, hydrogels, materials requiring high mechanical strength. researchgate.net

Functional Groups and their Role in Chemical Reactivity for Derivatization

This compound's chemical versatility stems from the presence of reactive functional groups along its polysaccharide backbone. These groups serve as sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. The primary reactive sites are the free amino groups (-NH₂) at the C-2 position of the deacetylated units and the primary and secondary hydroxyl groups (-OH) at the C-6 and C-3 positions, respectively. nih.govnih.gov

The amino group is the most reactive site and is central to many derivatization reactions. nih.gov Its nucleophilic nature allows it to participate in reactions such as:

Acylation: Reaction with acid anhydrides or acyl halides to introduce acyl groups, which can modify the polymer's hydrophobic character. mdpi.com

Alkylation: Reaction with alkyl halides or epoxides. This includes carboxymethylation, where chloroacetic acid or glyoxylic acid reacts with the -NH₂ and -OH groups to improve water solubility over a wider pH range. nih.govexpresspolymlett.com

Schiff Base Formation: Condensation reaction with aldehydes and ketones to form imines, which can be further reduced to form stable secondary amine linkages.

Graft Copolymerization: The amino groups can serve as initiation sites for grafting other polymer chains onto the this compound backbone, creating copolymers with combined properties, such as this compound-g-poly(ethylene glycol). nih.gov

The hydroxyl groups, particularly the more accessible primary hydroxyl group at the C-6 position, also participate in derivatization reactions like etherification and esterification. nih.gov However, the reactivity of the hydroxyl groups is generally lower than that of the amino group. In some cases, it is necessary to protect the highly reactive amine group to achieve selective modification of the hydroxyl groups. nih.gov

Through these chemical modifications, derivatives such as carboxymethyl this compound, N-succinyl this compound, and quaternized this compound can be synthesized. researchgate.net These modifications are carried out to improve specific characteristics like solubility in neutral or alkaline solutions, enhance antimicrobial activity, or introduce specific functionalities for targeted drug delivery, chelation of metal ions, and tissue engineering applications. nih.govexpresspolymlett.com

Chemical Modification and Advanced Derivatization Strategies for Enhanced Chitosan Functionality

Impact of Derivatization on Chitosan's Academic and Applied Properties

Fine-tuning of Bioadhesive and Mucoadhesive Capabilities

This compound (B1678972), a linear polysaccharide derived from chitin (B13524), possesses inherent bioadhesive and mucoadhesive properties primarily due to the electrostatic interactions between its positively charged amino groups and the negatively charged components of mucosal surfaces, such as mucin glycoproteins. Additionally, hydrogen bonding and hydrophobic interactions contribute to its adhesive capabilities mdpi.comnih.govlongdom.orgmdpi.comacs.org. This natural affinity makes this compound a promising candidate for drug delivery systems aimed at prolonging residence time at absorption sites mdpi.comresearchgate.netnih.govresearchgate.net.

However, the native form of this compound exhibits limitations, notably its pH-dependent solubility (being soluble mainly at acidic pH below 6.0-6.5) and a limited mucoadhesive strength under physiological conditions mdpi.commdpi.comnih.govresearchgate.net. To overcome these drawbacks and enhance its functional performance, extensive chemical modification and advanced derivatization strategies have been developed mdpi.commdpi.comnih.govresearchgate.netchitolytic.commdpi.compharmaexcipients.com. These modifications aim to improve solubility across a wider pH range, increase adhesive strength, and enable specific interactions with mucosal tissues.

Key Derivatization Strategies and Research Findings:

Thiolated this compound (TCS) Thiolation is a prominent strategy to significantly enhance this compound's mucoadhesive properties. By introducing thiol (-SH) groups onto the this compound backbone, these derivatives can form covalent disulfide bonds with cysteine-rich domains present in mucin glycoproteins mdpi.comnih.govchitolytic.commdpi.compharmaexcipients.comresearchgate.netdovepress.comresearchgate.net. This mechanism, often referred to as "thiol-disulfide exchange," leads to a much stronger and more prolonged adhesion compared to the non-covalent interactions of unmodified this compound nih.govmdpi.comdovepress.com.

Research findings demonstrate that thiolated this compound derivatives offer several advantages, including improved mucosal adhesion, enhanced permeation-enhancing effects, increased stability, and better-controlled drug release profiles mdpi.comlongdom.orgnih.govchitolytic.commdpi.compharmaexcipients.comresearchgate.netdovepress.comd-nb.info. For instance, studies have reported that thiolated this compound can exhibit a 9.9-fold increase in adhesion force and a 55-fold longer adhesion time compared to unmodified this compound nih.gov. Furthermore, PEG-bearing thiolated this compound has shown enhanced mucoadhesive strength longdom.orgnih.gov. Thiolated hexanoyl glycol this compound (SH-HGC) has also been synthesized, demonstrating stronger mucoadhesiveness than its non-thiolated counterpart (HGC) due to the interaction between its thiol groups and mucin, alongside exhibiting thermogelling properties d-nb.info.

Table 1: Comparative Mucoadhesive Performance of Thiolated this compound

This compound DerivativeAdhesion Force Improvement (vs. Unmodified this compound)Adhesion Time Improvement (vs. Unmodified this compound)Key MechanismReference
Thiolated this compound9.9-fold increased55-fold longerCovalent disulfide bond formation with mucin cysteine residues nih.gov
PEG-Thiolated this compoundEnhanced strengthNot specifiedDisulfide bonding + interpenetration with mucus longdom.orgnih.gov
Thiolated Hexanoyl Glycol this compound (SH-HGC)Stronger mucoadhesiveness (vs. HGC)Not specifiedInteraction between thiol groups and mucin; thermogelling properties contribute d-nb.info

Trimethyl this compound (TMC) Trimethyl this compound is a quaternized derivative of this compound that maintains a permanent positive charge across a wide pH range, including physiological pH mdpi.comnih.gov. This persistent cationic nature enables strong electrostatic interactions with negatively charged mucosal surfaces, making it a highly effective mucoadhesive polymer mdpi.comnih.gov. TMC also exhibits enhanced solubility compared to native this compound, particularly at neutral and basic pH values where unmodified this compound is largely insoluble mdpi.comnih.gov. TMC derivatives, such as trimethyl this compound-cysteine (TMC-Cy), combine the benefits of both permanent charge and thiol-mediated adhesion, further improving mucoadhesion and permeation enhancement dovepress.com. PEGylation of TMC has also been shown to improve its mucoadhesive effect, likely due to the interpenetration of the polyethylene (B3416737) glycol chains with the mucus layer mdpi.comnih.gov.

Carboxymethyl this compound (CMCS) The introduction of carboxymethyl groups onto the this compound structure leads to carboxymethyl this compound, which significantly improves water solubility nih.govmdpi.com. The presence of strong hydrogen bonding groups in CMCS also contributes to enhanced mucosal adhesion mdpi.com. This modification broadens the applicability of this compound, especially in formulations requiring solubility at neutral or basic pH nih.gov.

Catechol-Functionalized this compound Catechol-functionalized this compound derivatives have demonstrated improved mucoadhesive capabilities. The catechol groups can form strong adhesive bonds with mucosal tissues. For instance, hydrogels prepared with catechol-functionalized this compound, chemically crosslinked with genipin, showed a substantial increase in in vitro residence time compared to simple genipin-crosslinked this compound hydrogels mdpi.com.

Table 2: Impact of Catechol Functionalization on this compound Hydrogel Residence Time

This compound Hydrogel TypeIn Vitro Residence TimeReference
Simple Genipin-Crosslinked this compound Hydrogel1.5 hours mdpi.com
Catechol-Functionalized this compound Hydrogel (Genipin-Crosslinked)Up to 6 hours mdpi.com

Acylated this compound Derivatives Acylation modifications, such as those involving methacrylic anhydride (B1165640) or hexanoic anhydride, can enhance this compound's processing properties, controlled release, and mucoadhesive characteristics nih.govresearchgate.netd-nb.info. Methacryloyl groups, for example, can form covalent bonds with thiols under physiological conditions, thereby improving mucoadhesion researchgate.net. Similarly, hexanoyl glycol this compound (HGC) can be further modified to incorporate thiol groups, leading to improved mucoadhesion and thermogelling properties d-nb.info.

Peptide-Modified this compound Novel strategies involve conjugating this compound with specific peptides to enhance bioadhesion. For instance, this compound conjugated with a select peptide sequence from the Vibrio cholerae Bap1 adhesin protein has been developed. This modification promotes stronger interactions with epithelial cells. Ex vivo T-peel tests using porcine large intestine tissue demonstrated that peptide-modified this compound doubled the average adhesion energy compared to pristine this compound, indicating significantly improved adhesion via electrostatic and secondary interactions mrs.org.

Hydrophobic this compound Derivatives While often modified for solubility, some hydrophobic this compound derivatives are designed to enhance stability by reducing matrix hydration, thereby increasing resistance to enzymatic degradation, particularly in the gastric environment longdom.orgdovepress.com. Increasing hydrophobicity, such as in palmitoyl (B13399708) glycol this compound, can also improve bioadhesion longdom.org.

Fundamental Biological Activities and Mechanistic Investigations of Chitosan

Antimicrobial Mechanisms of Chitosan (B1678972) and its Derivatives

This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. scielo.br The multifaceted mechanisms of its antimicrobial action are a subject of extensive research, with several key processes identified.

The most widely accepted antimicrobial mechanism of this compound involves its interaction with the microbial cell surface. mdpi.com In an acidic environment (pH below 6.0), the amino groups (-NH₂) on the this compound molecule become protonated (-NH₃⁺), conferring a polycationic nature to the polymer. nih.govnih.gov This positive charge facilitates electrostatic interactions with negatively charged components on the surface of microorganisms. researchgate.net

In Gram-negative bacteria, these interactions occur with lipopolysaccharides (LPS), while in Gram-positive bacteria, the target is primarily teichoic acids. mdpi.commdpi.com This electrostatic binding is believed to disrupt the integrity of the cell wall and membrane, leading to increased permeability. researchgate.net The destabilization of the cell envelope results in an osmotic imbalance and leakage of essential intracellular components such as proteins, nucleic acids, and ions, ultimately causing cell death. mdpi.comresearchgate.net

Evidence suggests that this compound, particularly low molecular weight this compound, can penetrate the microbial cell wall and membrane to exert its effects intracellularly. mdpi.commdpi.com Once inside the cytoplasm, this compound can interact with essential biomolecules, disrupting critical biosynthetic pathways.

The positively charged this compound molecules can bind to negatively charged DNA and RNA through electrostatic interactions with phosphate (B84403) groups. researchgate.netnih.gov This binding can inhibit DNA replication and transcription, thereby preventing the synthesis of messenger RNA (mRNA) and subsequent protein synthesis. mdpi.comnih.gov Studies have shown that this compound can inhibit the expression of genes associated with cell wall functions and transport in fungi like Candida albicans. researchgate.net The inhibition of β-galactosidase expression has also been observed, indicating an effect on protein biosynthesis. researchgate.net This interference with the central dogma of molecular biology effectively halts microbial growth and proliferation. researchgate.net

This compound is an effective chelating agent due to the presence of amino and hydroxyl groups that can bind to various metal ions. nih.gov This chelating ability is considered another potential antimicrobial mechanism. nih.gov Metal ions such as zinc (Zn²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺) are crucial for the stability of the microbial cell wall and as cofactors for various enzymes. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound-Metal Nanoparticles
MicroorganismThis compound-Fe²⁺ Nanoparticle MIC (mg/mL)
Escherichia coli10
Staphylococcus aureus20

Data derived from a study on the antimicrobial activity of Fe-loaded this compound nanoparticles. nih.gov

Another proposed mechanism involves the formation of a polymer film on the surface of microbial cells. mdpi.com This external barrier can block the transport of essential nutrients into the cell and the removal of waste products, effectively suffocating the microorganism. mdpi.com This film can interfere with the porins on the cell surface, which are crucial for the exchange of substances with the environment. mdpi.com The introduction of hydrophobic characteristics, such as through alkylation, can enhance the formation of this sealing barrier. mdpi.com

The antimicrobial efficacy of this compound is not static but is influenced by several intrinsic and extrinsic factors.

Molecular Weight (MW): Lower molecular weight this compound generally exhibits greater antimicrobial activity. scielo.br This is attributed to its ability to more easily penetrate the cell wall and interact with intracellular components. mdpi.commdpi.com High MW this compound, while effective at disrupting the cell membrane, may not be able to enter the cell. mdpi.com

Degree of Deacetylation (DD): A higher degree of deacetylation corresponds to a greater number of free amino groups, leading to a higher positive charge density upon protonation. mdpi.com This enhanced positive charge strengthens the electrostatic interaction with the microbial cell surface, generally resulting in increased antimicrobial activity. scielo.br

pH: The antimicrobial activity of this compound is highly pH-dependent. nih.gov It is most effective in acidic conditions (pH < 6.5) where its amino groups are protonated. mdpi.com As the pH approaches neutral and becomes alkaline, the solubility and positive charge of this compound decrease, leading to reduced antimicrobial efficacy. researchgate.net

Concentration: The concentration of this compound plays a crucial role. At lower concentrations, it can cause leakage of intracellular components, while at higher concentrations, it may form a dense coat on the cell surface, preventing leakage but still inhibiting growth. nih.gov

Chemical Modifications: Derivatives of this compound, such as N,N,N-trimethyl this compound (TMC) and N-(2-(N,N,N-trimethylammoniumyl)acetyl)-chitin (TACin), have been shown to exhibit increased antimicrobial activity, particularly at neutral pH, with their efficacy often correlating with the degree of substitution. nih.gov

Table 2: Influence of Degree of Substitution (DS) on the Antimicrobial Activity of this compound Derivatives
This compound DerivativeEffect of Increased DS on Antimicrobial Activity
N,N,N-trimethyl this compound (TMC)Increased activity
N-(2-(N,N,N-trimethylammoniumyl)acetyl)-chitin (TACin)Increased activity
N-(2-hydroxyl) propyl-3-trimethyl ammonium this compound (HTC)Decreased activity (in most cases)
Hydroxypropyl this compound (HPC)Decreased activity
Carboxymethyl this compound (CMC)Not active in the study

Findings from a study on the antibacterial structure-activity relationship for common this compound derivatives. nih.gov

Antioxidative Properties and Radical Scavenging Mechanisms of this compound

This compound and its derivatives also possess notable antioxidative properties, enabling them to scavenge free radicals and protect against oxidative stress. scientific.netnih.gov The primary mechanism is believed to involve the reaction of unstable free radicals with the hydroxyl (-OH) and amino (-NH₂) groups on the pyranose ring of this compound to form stable macromolecular radicals. scientific.netresearchgate.net

The antioxidant activity of this compound can be attributed to its ability to donate a hydrogen atom from its hydroxyl or amino groups to a free radical, thereby neutralizing it. nih.gov The lone pair of electrons on the nitrogen atom of the amino group can also participate in this process. nih.gov

Furthermore, the chelating ability of this compound contributes to its antioxidant properties. By chelating pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), this compound can prevent them from participating in reactions that generate highly reactive free radicals, such as the Fenton reaction. nih.gov

Chemical modifications of this compound, such as the introduction of phenolic groups, have been shown to significantly enhance its radical scavenging capabilities. nih.gov Studies have demonstrated that these derivatives exhibit improved scavenging activity against various free radicals, including DPPH, hydroxyl, and superoxide (B77818) radicals. nih.gov

Table 3: Radical Scavenging Activity (IC50) of Phenolic-Functionalized this compound Derivatives
Free RadicalIC50 Range (μg/mL)
DPPH41-172
Hydroxyl (OH)10-89
Superoxide (O₂⁻)14-38

Data from a study on the free radical-scavenging property of phenolic-functionalized this compound derivatives. nih.gov

Anti-inflammatory Cellular and Molecular Pathways Associated with this compound

This compound has demonstrated notable anti-inflammatory properties through its interaction with various cellular and molecular pathways. A primary mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. mdpi.comnih.gov By inhibiting NF-κB activation, this compound effectively downregulates the expression of numerous pro-inflammatory genes. mdpi.comnih.gov

In vitro studies have consistently shown that this compound can reduce the production of key pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound treatment led to a dose-dependent decrease in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at both the protein and transcriptional levels. mdpi.comnih.govmdpi.com Similarly, this compound-alginate nanoparticles have been found to inhibit the production of IL-12p40 in human monocytes and IL-6 in human keratinocytes stimulated by P. acnes. nrfhh.comnih.gov

The anti-inflammatory effects of this compound are also linked to its ability to modulate macrophage polarization. This compound can influence macrophages to shift from a pro-inflammatory M1 state to an anti-inflammatory M2 state, which is characterized by the release of anti-inflammatory cytokines like IL-10 and IL-1 receptor antagonist (IL-1ra). nih.gov This immunomodulatory capability is dependent on the activation state of the macrophages. nih.gov

The molecular weight (MW) and degree of deacetylation (DD) of this compound are critical factors influencing its anti-inflammatory activity. Larger molecular weight this compound derivatives (e.g., 72 kDa and 156 kDa) have been shown to downregulate NF-κB activation and decrease the production of nitric oxide and pro-inflammatory cytokines. nih.govresearchgate.net In contrast, low molecular weight this compound (e.g., 7.1 kDa) can sometimes exhibit pro-inflammatory effects by upregulating NF-κB activation. nih.govresearchgate.net

Table 1: Effect of this compound on Pro-inflammatory Mediators

This compound FormCell TypeStimulantObserved EffectKey Pathway
High Molecular Weight this compoundRAW 264.7 MacrophagesLPSDecreased TNF-α and IL-6 productionNF-κB Inhibition
This compound-Alginate NanoparticlesHuman MonocytesP. acnesInhibited IL-12p40 productionTLR Signaling Interference
This compound-Alginate NanoparticlesHuman KeratinocytesP. acnesInhibited IL-6 productionTLR Signaling Interference
Low Molecular Weight this compoundRAW 264.7 MacrophagesLPSIncreased TNF-α and IL-6 productionNF-κB Activation

Immunomodulatory Effects and Vaccine Adjuvant Properties of this compound-Based Formulations

This compound and its derivatives are recognized for their significant immunomodulatory effects, making them promising candidates as vaccine adjuvants. consensus.appresearchgate.netnih.gov Their efficacy stems from a combination of physicochemical and biological properties that enhance and direct the immune response to co-administered antigens. consensus.appnih.gov

A key mechanism is the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. consensus.appnih.gov this compound has been shown to induce DC maturation, characterized by the upregulation of surface markers like human leukocyte antigen (HLA), CD80/86, and CD83. mdpi.com This maturation process enhances the efficiency of antigen presentation to T cells, thereby initiating a robust adaptive immune response. consensus.app

Recent studies have elucidated specific molecular pathways involved in this compound's adjuvant activity. One such mechanism is the activation of the c-GAS-STING pathway. mdpi.comresearchgate.net Phagocytic uptake of this compound by DCs can induce mitochondrial stress and the release of mitochondrial DNA into the cytoplasm, which is then sensed by c-GAS, leading to STING activation and the subsequent production of type I interferons (IFNs). mdpi.com Additionally, this compound can activate the NLRP3 inflammasome, resulting in the maturation and release of pro-inflammatory cytokines like IL-1β. mdpi.comresearchgate.net

This compound-based formulations, particularly nanoparticles, effectively enhance both humoral and cellular immunity. nih.govnih.gov They promote a balanced Th1/Th2 response, stimulating the production of a range of cytokines including IFN-γ, IL-2, IL-4, IL-12, and TNF-α. consensus.appbiomedres.us This broad-spectrum cytokine induction contributes to the development of both antibody-mediated and cell-mediated immunity. biomedres.us The mucoadhesive properties of this compound also play a crucial role in its adjuvant function for mucosal vaccines by prolonging antigen retention at mucosal surfaces. consensus.app

Table 2: Immunomodulatory Mechanisms of this compound as a Vaccine Adjuvant

MechanismKey Cellular/Molecular TargetOutcome
APC ActivationDendritic Cells, MacrophagesUpregulation of CD80/86, CD83, HLA; Enhanced antigen presentation
Innate Pathway Activationc-GAS-STING PathwayProduction of Type I Interferons
Inflammasome ActivationNLRP3 InflammasomeSecretion of IL-1β
Cytokine InductionT-helper cells (Th1/Th2)Balanced production of IFN-γ, IL-2, IL-4, IL-12, TNF-α

Cellular and Tissue Adherence Mechanisms: Focus on this compound's Mucoadhesive Characteristics

This compound's utility in various biomedical applications is significantly enhanced by its excellent mucoadhesive properties, which enable it to adhere to mucosal surfaces. researchgate.netdergipark.org.trmdpi.com This adherence prolongs the residence time of this compound-based formulations at the site of application, which is particularly advantageous for drug delivery. mdpi.comnih.gov

The primary mechanism underlying this compound's mucoadhesion is the electrostatic interaction between its positively charged amino groups and negatively charged components of the mucus layer. researchgate.netnih.gov At a pH below its pKa of approximately 6.5, the primary amine groups (-NH₂) on the glucosamine units of this compound become protonated (-NH₃⁺), imparting a cationic nature to the polymer. nih.govnih.gov Mucus is rich in mucins, which are glycoproteins containing negatively charged sialic acid and sulfonic acid residues. researchgate.netdergipark.org.trnih.gov The strong electrostatic attraction between the cationic this compound and the anionic mucin is the main driving force for mucoadhesion. researchgate.netnih.gov

The degree of deacetylation (DD) and molecular weight (MW) of this compound are crucial parameters that influence its mucoadhesive capacity. A higher DD means a greater number of free amino groups, leading to a higher positive charge density and stronger electrostatic interactions with mucin. mdpi.com The conformation and flexibility of the polymer chains, also affected by the DD, can impact the interpenetration of this compound into the mucus layer. mdpi.com

Table 3: Key Interactions in this compound Mucoadhesion

Type of InteractionInteracting Groups on this compoundInteracting Groups on MucinRelative Contribution
Electrostatic AttractionProtonated Amino Groups (-NH₃⁺)Sialic Acid, Sulfonic Acid ResiduesPrimary
Hydrogen BondingHydroxyl Groups (-OH), Amino Groups (-NH₂)Sugar MoietiesSecondary
Hydrophobic InteractionsPolymer BackboneNon-polar regions of MucinSecondary
van der Waals ForcesPolymer BackboneMucin GlycoproteinsSecondary

Investigation of this compound Bioactivity at the Subcellular and Molecular Levels

The biological activities of this compound originate from its interactions at the subcellular and molecular levels. Its polycationic nature is fundamental to many of its effects, including its well-documented antimicrobial properties. mdpi.com

One of the primary molecular mechanisms of this compound's bioactivity is its interaction with the negatively charged components of cell membranes. mdpi.com In microorganisms, this interaction can disrupt the cell wall and membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death. mdpi.com The molecular weight of this compound influences this activity, with lower molecular weight this compound often exhibiting a greater ability to penetrate cell membranes. mdpi.com

At the subcellular level, once inside the cell, this compound can interfere with essential metabolic processes. It has been shown to chelate metal ions, which are crucial cofactors for many enzymes. mdpi.com This sequestration of metal ions can inhibit enzymatic activity and disrupt cellular function. Furthermore, this compound can bind to microbial DNA and RNA, thereby inhibiting mRNA and protein synthesis. mdpi.com

The degree of deacetylation (DD) is a critical determinant of this compound's bioactivity. A higher DD corresponds to a greater number of protonated amino groups, enhancing its polycationic nature and its ability to interact with negatively charged molecules like nucleic acids and phospholipids in cell membranes. mdpi.com

In the context of mammalian cells, this compound's interactions are more nuanced. It can be internalized by cells, including epithelial cells and cells of the immune system, through endocytosis. nih.gov Inside the cell, it can engage with various signaling pathways, as seen in its immunomodulatory effects. For example, its ability to cause lysosomal escape and activate cytosolic sensors like c-GAS demonstrates its activity within specific subcellular compartments. nih.gov The biocompatibility of this compound with mammalian cells allows for its use in applications like tissue engineering, where it can serve as a substrate that supports cell adhesion and proliferation. nih.govnih.govfrontiersin.org

Table 4: Subcellular and Molecular Targets of this compound

TargetMechanism of ActionResulting Bioactivity
Cell Membrane/WallElectrostatic interaction, disruption of membrane integrityAntimicrobial
Metal IonsChelationEnzyme inhibition
DNA/RNABinding and interference with replication/transcriptionInhibition of microbial growth
Cytosolic Sensors (e.g., c-GAS)Activation following endocytosis and lysosomal escapeImmunomodulation

Advanced Chitosan Based Material Design and Engineering Applications

Chitosan (B1678972) in Regenerative Engineering and Biomaterial Scaffolds

This compound, a deacetylated derivative of chitin (B13524), has garnered significant attention in the field of regenerative engineering due to its remarkable properties, including biocompatibility, biodegradability, and structural similarity to glycosaminoglycans found in the extracellular matrix (ECM). pan.plnih.gov Its cationic nature allows for easy interaction with negatively charged molecules, making it a versatile platform for developing biomaterial scaffolds that support and promote tissue regeneration. nih.gov

Design and Fabrication of Diverse this compound Scaffold Architectures (e.g., Hydrogels, Nanofibres, Porous Constructs, Films, Sponges)

The versatility of this compound allows for its fabrication into a variety of scaffold architectures, each tailored for specific tissue engineering applications. These structures are designed to mimic the natural ECM, providing a supportive environment for cellular activities. bjmu.edu.cnnih.gov

Hydrogels: this compound hydrogels are three-dimensional, water-swollen networks that can be formed through physical or chemical crosslinking. mdpi.comnih.gov Their high water content and structural similarity to the ECM make them suitable for encapsulating cells and bioactive molecules. mdpi.comresearchgate.net Fabrication methods often involve a step-by-step cross-linking process using agents like sodium tripolyphosphate and sodium hydroxide (B78521) to create gradient structures that can mimic the complexity of natural tissues. bjmu.edu.cn Three-dimensional printing has also emerged as a technique to create complex and customized this compound hydrogel scaffolds. nih.gov

Nanofibres: Electrospinning is a common technique used to produce this compound nanofibres, which closely resemble the fibrous nature of the native ECM. rsc.orgrsc.org These nanofibrous scaffolds possess a high surface-area-to-volume ratio and tunable porosity, which are advantageous for cell attachment, proliferation, and nutrient exchange. rsc.orgnih.gov The properties of electrospun this compound nanofibres can be controlled by adjusting parameters such as polymer concentration, molecular weight, and applied voltage. rsc.org

Porous Constructs: Creating porous this compound scaffolds with interconnected pores is crucial for cell infiltration, nutrient transport, and waste removal. bjmu.edu.cnnih.gov Techniques like freeze-drying (lyophilization) and thermally induced phase separation are employed to fabricate these structures. nih.govresearchgate.net The pore size and porosity can be controlled by adjusting the fabrication parameters, which in turn influences the mechanical properties and cellular response of the scaffold. nih.govmdpi.com For instance, a compression method based on the pH-dependent solubility of this compound can be used to create scaffolds with high mechanical strength and tunable topography. bjmu.edu.cn

Films: this compound films are thin, flexible sheets that can be fabricated by solvent casting. researchgate.net They are often used as wound dressings or as a component in multilayered scaffolds. nih.gov Surface modifications, such as plasma treatment, can be applied to enhance the surface properties of this compound films, improving cell adhesion and proliferation. nih.gov

Sponges: this compound sponges are highly porous structures with interconnected pores, typically prepared by lyophilization of this compound solutions. nih.gov These scaffolds have a large surface area that facilitates cell attachment and growth. The porosity and pore size of this compound sponges can be tailored by controlling the freezing and lyophilization process. nih.gov

Below is an interactive data table summarizing the fabrication techniques and key characteristics of different this compound scaffold architectures.

Studies on Cell Adhesion, Proliferation, and Differentiation on this compound Substrates

This compound's biocompatibility supports the attachment, growth, and differentiation of various cell types, a fundamental requirement for tissue engineering scaffolds. pan.plfrontiersin.org

Cell Adhesion and Proliferation: Studies have shown that this compound surfaces support the adhesion and proliferation of cells such as fibroblasts and osteoblasts. frontiersin.orgscispace.com The degree of deacetylation and molecular weight of this compound can influence these cellular responses. frontiersin.org Surface modifications of this compound membranes, for example, through argon and nitrogen-plasma treatments, have been shown to improve the adhesion and proliferation of fibroblast-like cells. nih.govresearchgate.net The number of human adipose-derived stem cells adhering to porous this compound scaffolds has been observed to increase with a higher density of this compound fibers. bjmu.edu.cn

Cell Differentiation: this compound-based scaffolds have been shown to promote the differentiation of stem cells into specific lineages. For instance, this compound scaffolds can guide the differentiation of mesenchymal stem cells towards chondrocytes, which are essential for cartilage formation. mdpi.com In bone tissue engineering, this compound composites have been demonstrated to support the differentiation of osteoblasts. pan.pl Similarly, in dental applications, this compound-based scaffolds have promoted the odontoblastic differentiation of dental pulp stem cells. nih.gov

Role of this compound in Extracellular Matrix Deposition and Remodeling

This compound plays a crucial role in facilitating the deposition and remodeling of the extracellular matrix (ECM), which is essential for the formation of new tissue. Its structural similarity to glycosaminoglycans, a key component of the natural ECM, is a significant factor in this process. pan.pl this compound-based materials have been reported to promote and accelerate tissue repair by facilitating the organized deposition of collagen, a primary structural protein in the ECM. xml-journal.net The N-acetylglucosamine residues in this compound can activate macrophages, leading to the release of cytokines and other biological mediators that are important in the healing process and ECM remodeling. aimspress.com

Angiogenesis Promotion in this compound-Based Scaffolds

The formation of new blood vessels, or angiogenesis, is critical for the survival and integration of engineered tissues. This compound-based scaffolds have been shown to promote angiogenesis. The incorporation of bioactive molecules into this compound scaffolds can enhance neovascularization in vivo. nih.gov For instance, this compound-based nanofibrous materials can upregulate the expression of cytokines related to signaling pathways involved in skin tissue repair and angiogenesis. aimspress.com In some cases, this compound is combined with other materials that can release specific ions to enhance angiogenesis and wound healing. mdpi.com

Integration of this compound with Other Biopolymers, Synthetic Polymers, and Inorganic Materials

To enhance the mechanical properties and bioactivity of this compound scaffolds, they are often combined with other materials.

Biopolymers: this compound is frequently blended with other natural polymers such as collagen, gelatin, and hyaluronic acid. researchgate.net These combinations aim to create scaffolds with improved biological performance and mechanical stability. For example, this compound-collagen membranes have been used for guided tissue regeneration. thieme-connect.com

Synthetic Polymers: To improve mechanical strength and tailor degradation rates, this compound is often combined with synthetic polymers like poly(lactic acid) (PLA) and polyethylene (B3416737) glycol (PEG). researchgate.netmdpi.com Electrospun scaffolds of this compound and PLA have been developed for biomedical applications. mdpi.com

Inorganic Materials: The incorporation of inorganic materials such as hydroxyapatite (B223615) and bioactive glass into this compound scaffolds is a common strategy, particularly in bone tissue engineering. mdpi.commdpi.comrsc.org These composite scaffolds mimic the composition of natural bone and can enhance osteoconductivity and mechanical strength. nih.govmdpi.com For instance, a this compound/bioglass three-dimensional porous scaffold has been shown to possess mechanical properties well-matched to those of trabecular bone and to support the proliferation of human bone marrow stromal cells. rsc.org

The following interactive data table provides examples of composite this compound scaffolds and their enhanced properties.

Application in Specific Tissue Regeneration Models (e.g., Bone, Cartilage, Nerve, Skin, Dental Tissues)

This compound-based scaffolds have been extensively investigated for the regeneration of various tissues.

Bone Regeneration: this compound's properties, such as biocompatibility and osteoconductivity, make it a suitable material for bone tissue engineering scaffolds. pan.plnih.gov It supports the attachment and proliferation of bone-forming cells. nih.gov this compound is often combined with calcium phosphates to mimic the composition of natural bone and enhance bone regeneration. mdpi.commdpi.com

Cartilage Regeneration: Due to its structural similarity to glycosaminoglycans present in cartilage, this compound is a promising material for cartilage repair. mdpi.comaginganddisease.org this compound-based hydrogels can be used to encapsulate chondrocytes and promote the formation of new cartilage tissue. aginganddisease.orgresearchgate.net Studies have shown that this compound can also modulate inflammatory responses in joints, which is beneficial for treating conditions like osteoarthritis. polymtl.canih.gov

Nerve Regeneration: this compound has been explored for creating nerve guidance conduits to promote nerve repair. nih.govresearchgate.netnih.gov Electrospun this compound nanofibres can provide topographical cues to guide axon elongation. uminho.pt this compound scaffolds can support the growth of nerve cells and help prevent the formation of scar tissue. nih.govresearchgate.net

Skin Regeneration: this compound-based materials, including nanofibers, hydrogels, and sponges, are widely used in wound healing and skin tissue engineering. nih.govaimspress.comresearchgate.net They promote cell proliferation, collagen deposition, and have antimicrobial properties, all of which are beneficial for skin regeneration. xml-journal.netresearchgate.net

Dental Tissues: In dentistry, this compound has shown promise in various applications, including periodontal tissue regeneration and dental pulp engineering. nih.govchitolytic.commdpi.com this compound-based membranes can be used in guided tissue regeneration procedures to promote the regeneration of periodontal ligament and alveolar bone. thieme-connect.combohrium.com this compound scaffolds have also been shown to support the proliferation and differentiation of dental pulp stem cells. nih.gov

This compound as a Polymeric System for Targeted Biological Delivery

This compound, a natural polysaccharide derived from the deacetylation of chitin, has emerged as a highly promising biomaterial for the development of advanced drug delivery systems. Its unique cationic nature, biocompatibility, biodegradability, and mucoadhesive properties make it an ideal candidate for designing sophisticated carriers for targeted biological delivery. These systems are engineered to overcome physiological barriers, protect therapeutic agents from degradation, and ensure their controlled and sustained release at the specific site of action.

Development of this compound Nanoparticle and Colloidal Carrier Systems (e.g., Microspheres, Micelles, Liposome Coatings)

The versatility of this compound allows for its formulation into a variety of nanoparticle and colloidal carrier systems, each with distinct characteristics tailored for specific delivery applications. nih.gov These systems are designed to encapsulate and protect therapeutic agents, enhance their solubility and stability, and facilitate their transport across biological membranes.

Microspheres: this compound microspheres are matrix-based systems that can be prepared using techniques such as spray drying and emulsification cross-linking. nih.govjournaljpri.com These microspheres are particularly useful for the controlled release of drugs, proteins, and antigens. nih.govnih.gov For instance, magnetic this compound microspheres have been developed for targeted drug delivery, demonstrating a high drug loading capacity and a sustained-release profile in vitro. rsc.org The release of the encapsulated agent can be modulated by altering the cross-linking density of the this compound matrix. tandfonline.com

Nanoparticles: this compound nanoparticles are solid colloidal particles ranging in size from 1 to 1000 nm. nih.gov They are typically prepared through methods like ionotropic gelation and polyelectrolyte complexation. The small size of these nanoparticles allows for efficient cellular uptake and the ability to traverse biological barriers. nih.gov They have been extensively investigated for the delivery of a wide range of therapeutic molecules, including chemical drugs, proteins, and gene materials. nih.govnih.gov

Micelles: this compound and its derivatives can self-assemble into micelles in aqueous solutions. These micelles consist of a hydrophobic core and a hydrophilic shell, making them suitable for the encapsulation of poorly water-soluble drugs. The self-assembly is driven by the amphiphilic nature of chemically modified this compound.

Liposome Coatings: this compound can be used to coat the surface of liposomes, forming what are known as "chitosomes". mdpi.combohrium.com This coating is achieved through electrostatic interactions between the positively charged this compound and the negatively charged phospholipids of the liposome. koreascience.krmdpi.com The this compound layer enhances the stability of the liposomes, provides for a more sustained drug release, and improves their mucoadhesive properties, which can prolong their residence time at the site of absorption. bohrium.commdpi.comrsc.org Studies have shown that this compound-coated liposomes exhibit greater stability over time compared to uncoated liposomes. mdpi.com

Carrier SystemPreparation Method(s)Key FeaturesExample Application
MicrospheresSpray drying, Emulsification cross-linkingControlled release, High drug loadingSustained delivery of protein drugs nih.govrsc.org
NanoparticlesIonotropic gelation, Polyelectrolyte complexationEfficient cellular uptake, Ability to cross biological barriersDelivery of anticancer chemical drugs nih.gov
Liposome Coatings (Chitosomes)Electrostatic interaction with liposomesEnhanced stability, Sustained release, MucoadhesionImproved delivery of hydrophilic and hydrophobic drugs mdpi.combohrium.com

Mechanisms Governing Controlled and Sustained Release Profiles from this compound Carriers

The controlled and sustained release of therapeutic agents from this compound-based carriers is a key feature that enhances their therapeutic efficacy. This release is governed by a combination of physical and chemical processes, including diffusion, swelling, and erosion of the polymer matrix. nih.gov

Diffusion-Controlled Release: In this mechanism, the drug diffuses through the this compound matrix and into the surrounding medium. The rate of diffusion is influenced by the porosity of the matrix, the molecular weight of the drug, and the interactions between the drug and the polymer. nih.gov For non-swellable matrices, the release rate generally decreases over time as the drug has to travel a longer distance to the surface.

Swelling-Controlled Release: this compound is a hydrophilic polymer that swells in the presence of water. researchgate.net This swelling behavior is a critical factor in controlling drug release. As the this compound matrix swells, the polymer chains relax, leading to an increase in the mesh size of the matrix and facilitating the diffusion of the encapsulated drug. ijpras.com The degree of swelling and, consequently, the drug release rate can be influenced by the pH of the surrounding medium, the degree of deacetylation of the this compound, and the presence of cross-linking agents. nih.gov

Erosion-Controlled Release: The release of a drug can also be controlled by the erosion or degradation of the this compound matrix. nih.gov this compound is biodegradable and can be broken down by enzymes present in the body. nih.gov As the matrix erodes, the encapsulated drug is released. nih.gov This mechanism is particularly useful for achieving zero-order release kinetics, where the drug is released at a constant rate over time. mdpi.comnih.gov The rate of erosion can be controlled by the molecular weight of the this compound and the cross-linking density of the matrix. tandfonline.com

Combined Mechanisms: In many cases, drug release from this compound carriers is governed by a combination of these mechanisms. nih.gov For example, a drug may be released by diffusion through a swollen matrix that is simultaneously undergoing erosion. The interplay of these mechanisms allows for the fine-tuning of the release profile to meet specific therapeutic needs. mdpi.comnih.gov

Release MechanismGoverning FactorsEffect on Release Profile
DiffusionMatrix porosity, Drug molecular weight, Drug-polymer interactionsTypically results in a release rate that decreases over time
SwellingpH, Degree of deacetylation, Cross-linking densityFacilitates drug diffusion as the matrix swells
ErosionThis compound molecular weight, Cross-linking density, Enzymatic degradationCan achieve zero-order (constant) release

Strategies for Permeation Enhancement Across Biological Barriers (e.g., Tight Junction Modulation)

A significant challenge in drug delivery is overcoming biological barriers, such as the intestinal epithelium and the blood-brain barrier, which restrict the passage of many therapeutic molecules. This compound and its derivatives have been shown to act as effective permeation enhancers, primarily through their ability to modulate the tight junctions between epithelial cells. nih.gov

Tight junctions are protein complexes that seal the space between adjacent epithelial cells, forming a barrier to the paracellular transport of molecules. This compound's positively charged amino groups can interact with negatively charged components of the cell membrane, leading to a transient and reversible opening of these tight junctions. nih.gov This allows for the paracellular transport of otherwise impermeable molecules.

Research has demonstrated that this compound nanoparticles can induce a sharp and reversible decrease in transepithelial electrical resistance (TEER), a measure of the integrity of the tight junction barrier, in cell culture models. nih.govresearchgate.net This is accompanied by an increased permeability to macromolecules. nih.govresearchgate.net The mechanism is thought to involve the redistribution of tight junction proteins, such as zonula occludens-1 (ZO-1). nih.govresearchgate.net

Structurally modified this compound, through methylation or thiolation, has shown significantly improved mucoadhesion and permeation-enhancing properties due to its enhanced ability to open tight junctions. nih.gov This makes this compound-based systems particularly promising for the oral delivery of peptides and proteins, which are typically degraded in the gastrointestinal tract and poorly absorbed. nih.gov

Design Considerations for Specific Cellular and Subcellular Targeting

To enhance the therapeutic efficacy and reduce the side effects of drugs, it is often desirable to target their delivery to specific cells or even subcellular compartments. This compound-based carriers can be engineered for such targeted delivery through various strategies.

Passive Targeting: This approach relies on the physicochemical properties of the nanoparticles and the pathophysiology of the target tissue. For example, nanoparticles can preferentially accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect.

Active Targeting: This involves the surface modification of this compound nanoparticles with targeting ligands that can specifically bind to receptors that are overexpressed on the surface of target cells. Examples of targeting ligands include:

Antibodies and antibody fragments: These can provide high specificity for cancer cells.

Peptides: Small peptides can be used to target specific receptors.

Aptamers: These are single-stranded DNA or RNA molecules that can bind to a variety of molecular targets.

Carbohydrates: Lectin receptors on the surface of certain cells can be targeted with specific carbohydrate ligands.

Subcellular Targeting: Directing therapeutic agents to specific organelles within a cell, such as the mitochondria or the nucleus, can further enhance their effectiveness. This can be achieved by incorporating specific signals into the design of the this compound carrier. For example, the addition of a nuclear localization signal (NLS) peptide to the surface of a this compound nanoparticle can facilitate its entry into the nucleus, which is crucial for gene delivery applications.

This compound in Gene Transfection and Nucleic Acid Delivery Systems

Gene therapy holds immense promise for the treatment of a wide range of genetic and acquired diseases. mdpi.comresearchgate.net However, the safe and effective delivery of nucleic acids (such as plasmid DNA and siRNA) to target cells remains a major challenge. mdpi.comresearchgate.net this compound has emerged as a leading non-viral vector for gene delivery due to its cationic nature, biocompatibility, and low toxicity compared to viral vectors and other cationic polymers like polyethyleneimine (PEI). mdpi.comnih.govbenthamdirect.com

Development of this compound-Based Non-Viral Gene Vectors

This compound-based non-viral gene vectors are typically formed through the electrostatic interaction between the positively charged amino groups of this compound and the negatively charged phosphate (B84403) groups of nucleic acids. nih.govnih.gov This interaction leads to the condensation of the nucleic acid into a compact, nanoparticle structure known as a polyplex. nih.gov

The formation of these polyplexes offers several advantages for gene delivery:

Protection of Nucleic Acids: The condensed structure protects the nucleic acids from degradation by nucleases in the biological environment. nih.govcambridge.org

Endosomal Escape: this compound is believed to facilitate the escape of the polyplexes from the endosome through the "proton sponge" effect. nih.gov The buffering capacity of this compound in the endosomal pH range is thought to lead to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome, thereby releasing the genetic material into the cytoplasm. nih.gov

The efficiency of gene transfection using this compound-based vectors is influenced by several factors, including the molecular weight and degree of deacetylation of the this compound, the ratio of this compound's amino groups to the phosphate groups of the nucleic acid (N/P ratio), and the pH of the formulation. nih.gov A higher molecular weight and degree of deacetylation generally lead to stronger complexation with nucleic acids and higher transfection efficiency. The N/P ratio is a critical parameter that determines the surface charge and stability of the polyplexes. nih.gov

To further improve the transfection efficiency and target specificity of this compound-based gene vectors, various chemical modifications have been explored. These include the grafting of targeting ligands to the this compound backbone and the incorporation of endosomolytic agents. mdpi.com

ParameterInfluence on Gene DeliveryResearch Finding
Molecular Weight (MW) of this compoundAffects complex stability and cellular uptakeHigher MW can lead to more stable complexes and improved transfection. nih.gov
Degree of Deacetylation (DD)Determines the density of positive chargesHigher DD results in stronger electrostatic interactions with nucleic acids. nih.gov
N/P RatioInfluences surface charge, size, and stability of polyplexesA critical factor for efficient DNA condensation and transfection. nih.gov
pHAffects the protonation of this compound's amino groupsThis compound is soluble and cationic in acidic conditions (pH < 6.5). nih.govmdpi.com

Mechanisms of Complexation between this compound and Nucleic Acids (e.g., Plasmid DNA, siRNA)

The formation of stable complexes between this compound and nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), is a critical first step for successful gene delivery. This process, known as complexation or polyelectrolyte complexation, is primarily driven by strong electrostatic interactions. nih.govnih.govresearchgate.netresearchgate.net this compound, a cationic polysaccharide, possesses primary amine groups (-NH2) along its backbone which, in an acidic environment (pH < 6.5), become protonated (-NH3+). nih.govresearchgate.netmdpi.com This gives the polymer a high positive charge density. Conversely, nucleic acids have a negatively charged phosphate backbone (-PO4-). nih.govacs.org The attraction between the positively charged this compound and the negatively charged nucleic acids leads to the spontaneous self-assembly of nano-sized complexes, often called polyplexes. nih.govnih.gov

Several factors significantly influence the stability and characteristics of these this compound-nucleic acid complexes:

pH: The pH of the solution is a determining factor as it controls the degree of protonation of this compound's amino groups. nih.govresearchgate.net At acidic pH values below this compound's pKa of approximately 6.5, the polymer is highly protonated and soluble, enabling strong electrostatic binding with nucleic acids. nih.gov As the pH approaches neutral or alkaline conditions, the degree of protonation decreases, weakening the interaction and potentially leading to complex dissociation. nih.gov

This compound Molecular Weight (MW) and Degree of Deacetylation (DD): The MW and DD of the this compound polymer affect the charge density and chain flexibility. A higher DD means more amine groups are available for protonation, leading to a stronger interaction with nucleic acids. mdpi.com High MW chitosans can form more stable complexes that offer better protection for the genetic material. nih.govmdpi.com However, if the interaction is too strong, it may hinder the eventual release of the nucleic acid inside the target cell. nih.gov

Table 1: Key Factors Influencing this compound-Nucleic Acid Complexation

Factor Mechanism of Influence Impact on Complex
pH Controls the protonation state of this compound's primary amine groups. Lower pH (<6.5) increases positive charge, promoting strong electrostatic binding and stable complex formation. nih.govresearchgate.net
N/P Ratio Dictates the stoichiometry between positive (this compound amines) and negative (nucleic acid phosphates) charges. Higher N/P ratios typically result in a net positive surface charge, smaller particle size, and greater complex stability. nih.govresearchgate.net
Molecular Weight (MW) Influences the length and entanglement of polymer chains. Higher MW this compound can provide better condensation and protection but may form larger aggregates and impede nucleic acid release. nih.govmdpi.com
Degree of Deacetylation (DD) Determines the density of primary amine groups available for protonation. Higher DD provides a greater positive charge density, leading to stronger binding and more stable complexes. mdpi.com

Investigation of Cellular Uptake Mechanisms and Endosomal Escape Strategies

For a this compound-nucleic acid polyplex to be effective, it must first cross the cell membrane and then escape from intracellular vesicles to deliver its cargo into the cytoplasm or nucleus. nih.govresearchgate.net

Cellular Uptake Mechanisms The net positive surface charge of this compound polyplexes (typically formed at higher N/P ratios) facilitates their initial interaction with the negatively charged proteoglycans on the surface of cell membranes. researchgate.net This electrostatic attraction is a key driver for cellular internalization, which primarily occurs through various endocytic pathways. researchgate.netnih.gov The specific pathway can depend on the cell type as well as the size and surface properties of the nanoparticles. Major pathways implicated in the uptake of this compound nanoparticles include:

Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of nanoparticles. Studies using inhibitors like chlorpromazine have shown its involvement in the internalization of certain this compound-based systems. nih.govscienceopen.com

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane. Research using inhibitors such as genistein has demonstrated that this can be a predominant uptake route for this compound/DNA complexes in some cell lines, such as the Huh 7 hepatoma cell line. researchgate.net

Macropinocytosis: This is a non-specific process involving the formation of large vesicles. It has also been identified as a potential entry route for this compound nanoparticles. researchgate.net

Studies have shown that for some this compound formulations, multiple pathways may be utilized simultaneously, or the cell may have interchangeable uptake routes. researchgate.netresearchgate.net

Endosomal Escape Strategies Once internalized, the this compound-nucleic acid complexes are enclosed within endosomes. These vesicles mature into late endosomes and then lysosomes, where the acidic environment and degradative enzymes would destroy the nucleic acid cargo. researchgate.net Therefore, escaping the endosome is a critical barrier to successful transfection.

This compound facilitates endosomal escape primarily through a mechanism known as the "proton sponge effect" . nih.govmdpi.comnih.gov

Proton Trapping: The primary and secondary amines on the this compound backbone have a pKa value in the range of 6.2-7.0. As the endosome acidifies (dropping from pH ~7.4 to ~5.0-6.0), these amines act as a "proton sponge," buffering the pH drop by absorbing protons (H+). mdpi.comacs.org

Chloride Influx: To maintain charge neutrality, the continuous pumping of protons into the endosome by vacuolar-type H+-ATPases is accompanied by an influx of chloride ions (Cl-). mdpi.comresearchgate.net

Osmotic Swelling and Rupture: The accumulation of protons and chloride ions increases the osmotic pressure inside the endosome, causing water to rush in. researchgate.netrsc.org This leads to significant swelling and eventual rupture of the endosomal membrane, releasing the this compound-nucleic acid polyplex into the cytoplasm before it can be degraded in a lysosome. researchgate.netacs.orgnih.gov

Studies have indicated that this compound possesses a buffering capacity comparable to or even higher than polyethylenimine (PEI), a well-known transfection agent that also utilizes the proton sponge effect, suggesting this is a key mechanism for its gene delivery efficacy. acs.org

Optimization of Transfection Efficiency through this compound Molecular Architecture and Formulation Parameters (e.g., N/P Ratio)

The efficiency of gene transfection using this compound-based vectors is not inherent but is highly dependent on the careful optimization of both the polymer's intrinsic properties and the formulation of the polyplexes. nih.govnih.gov

This compound Molecular Architecture The structural characteristics of the this compound polymer itself play a pivotal role in determining the success of gene delivery.

Molecular Weight (MW): The effect of MW on transfection efficiency is complex. High-MW chitosans (>50 kDa) are generally better at condensing and protecting nucleic acids due to stronger binding. nih.govmdpi.com However, this strong binding can also impede the release of the nucleic acid at the target site, thereby reducing transfection efficiency. nih.gov Conversely, low-MW chitosans (<10 kDa) may not form stable enough complexes to protect the cargo from degradation, though they can release the nucleic acid more easily. nih.govmdpi.com An optimal MW range, often cited between 10-50 kDa for pDNA and 65-170 kDa for siRNA, is therefore crucial to balance complex stability and cargo release. nih.govmdpi.com

Degree of Deacetylation (DD): A higher DD corresponds to a greater number of protonatable amine groups, leading to a higher positive charge density. This enhances the polymer's ability to bind and condense nucleic acids and interact with cell membranes. mdpi.com For gene delivery, a high DD (e.g., >80%) is generally preferred to ensure stable complex formation. mdpi.com

Molecular Structure (Linear vs. Branched): The physical architecture of the this compound chains influences transfection. Studies have compared conventional linear chitosans with modified, self-branched this compound architectures. acs.orgresearchgate.net Self-branched chitosans have demonstrated significantly higher transfection efficiencies than their linear counterparts in certain cell lines. acs.org Nanoparticles formed with self-branched chitosans exhibited greater colloidal stability and more efficient cellular internalization, which may contribute to their superior performance. acs.orgresearchgate.net

Formulation Parameters: N/P Ratio The nitrogen-to-phosphate (N/P) ratio is arguably the most critical formulation parameter to optimize. nih.govnih.govsemanticscholar.org It directly influences the physicochemical properties of the polyplexes, which in turn affect their biological activity.

Surface Charge (Zeta Potential): At low N/P ratios (<1), the polyplexes may have a net negative charge due to excess nucleic acid. mdpi.com As the N/P ratio increases, the charge becomes neutralized and then transitions to a net positive charge, which is essential for interacting with the negatively charged cell membrane. nih.govmdpi.com

Particle Size: The N/P ratio affects the degree of nucleic acid condensation. Generally, increasing the N/P ratio leads to the formation of smaller, more compact nanoparticles. nih.govmdpi.com For instance, one study observed that at an N/P ratio of 1, complex formation was insufficient, while at an N/P ratio of 5, spherical particles with a diameter of 180 nm were formed. nih.gov

Transfection Efficiency: A higher N/P ratio often correlates with improved transfection efficiency up to an optimal point. nih.gov This is due to the formation of smaller, stable, positively charged particles that are more readily taken up by cells. However, excessively high N/P ratios can be detrimental. They may lead to overly stable complexes that fail to release their genetic cargo inside the cell or may cause an increase in cytotoxicity. nih.gov Therefore, the optimal N/P ratio must be determined empirically for each specific this compound, nucleic acid, and cell type combination to achieve maximal gene expression with minimal toxicity. researchgate.net

Table 2: Illustrative Data on the Effect of N/P Ratio on this compound/pDNA Polyplex Characteristics

This compound Derivative N/P Ratio Particle Size (nm) Zeta Potential (mV) Transfection Efficiency (% GFP-positive cells) Cell Line
MABC-Cys 2 ~120 +10 to +30 ~10% HEK-293T
MABC-Cys 5 Not Reported Not Reported ~25% HEK-293T
MABC-Cys 10 Not Reported Not Reported ~35% HEK-293T
TMC-Cys 2 ~120 +10 to +30 ~15% HEK-293T
TMC-Cys 5 Not Reported Not Reported ~40% HEK-293T
TMC-Cys 10 Not Reported Not Reported ~55% HEK-293T

Data adapted from studies on this compound derivatives, illustrating general trends. Actual values are highly dependent on specific experimental conditions. nih.gov

Environmental and Agricultural Research Paradigms Utilizing Chitosan

Chitosan (B1678972) in Environmental Remediation and Purification Technologies

The functional groups present in this compound's structure, primarily amine (–NH₂) and hydroxyl (–OH) groups, serve as active sites for binding various pollutants, positioning it as a promising, eco-friendly material for water purification. oup.commdpi.comnih.gov

This compound has demonstrated significant efficacy as an adsorbent for removing toxic heavy metal ions and various organic pollutants from water. nih.gov The primary mechanisms involved in the adsorption process include chelation, ion exchange, and electrostatic interactions. oup.comnih.gov The amine groups on the this compound backbone can be protonated in acidic conditions, creating positively charged sites that attract negatively charged pollutants. Furthermore, these amine and hydroxyl groups can act as chelation sites, forming stable complexes with a variety of metal ions. oup.comnih.govarabjchem.org

Research has shown this compound's ability to adsorb several heavy metals, including lead (Pb(II)), cadmium (Cd(II)), copper (Cu(II)), and chromium (Cr(VI)). oup.commdpi.comarabjchem.org Its porous structure and high surface area contribute to its capacity for pollutant uptake. Beyond heavy metals, this compound and its derivatives are effective in adsorbing organic pollutants such as phenols, pesticides, and synthetic dyes from aqueous solutions. mdpi.comnih.govyoutube.commdpi.com The effectiveness of this compound as an adsorbent is influenced by factors such as its degree of deacetylation (DD); a higher DD generally corresponds to a greater number of available amino groups and thus a higher adsorption capacity. mdpi.com

Table 1: Adsorption Capacities of this compound-Based Materials for Various Pollutants

Adsorbent MaterialTarget PollutantAdsorption Capacity (mg/g)Reference
This compound Powder (DD 84%)FD&C Red 40 Dye373 mdpi.com
This compound Powder (DD 42%)FD&C Red 40 Dye266 mdpi.com
This compound/Mg(OH)₂ CompositeLead (Pb(II))1986.6 oup.com
Thiourea-modified magnetic ion-imprinted this compound/TiO₂Cadmium (Cd(II))Not Specified arabjchem.org

Note: Adsorption capacities can vary significantly based on experimental conditions such as pH, temperature, and initial pollutant concentration.

In wastewater treatment, this compound functions effectively as a natural coagulant and flocculant. youtube.comdergipark.org.tr Its high positive charge density allows it to neutralize the negative charges of suspended particles, colloids, and microorganisms in wastewater. dergipark.org.tr This process, known as coagulation, leads to the destabilization of these particles. Following coagulation, the long polymer chains of this compound facilitate flocculation by bridging the destabilized particles together to form larger aggregates, or "flocs." youtube.com These larger, heavier flocs can then be more easily removed from the water through sedimentation or filtration. youtube.com

This compound has proven effective in treating various types of wastewater, including municipal, textile, and dairy effluents. dergipark.org.tr Its application can lead to a significant reduction in turbidity, total suspended solids (TSS), and chemical oxygen demand (COD). dergipark.org.tr Furthermore, this compound has demonstrated the ability to remove health-related microorganisms, such as E. coli and S. aureus, from water and sludge. mdpi.com Compared to traditional inorganic coagulants like aluminum and iron salts, this compound is biodegradable and can lead to the production of less sludge, reducing disposal costs and environmental impact. dergipark.org.tr

To overcome some of this compound's limitations, such as its solubility in acidic media and relatively low mechanical strength, researchers have focused on developing novel this compound-based adsorbent materials through various modifications. arabjchem.orgnih.govresearchgate.net These modifications aim to enhance its adsorption capacity, selectivity, and stability for more efficient water treatment. nih.govresearchgate.netnih.gov

Common modification strategies include:

Cross-linking: This involves creating chemical bonds between this compound chains to improve its stability in acidic solutions and enhance its mechanical properties. However, conventional cross-linking can sometimes reduce adsorption capacity by consuming amine groups. nih.gov Novel methods, such as amine-shielded cross-linking, have been developed to preserve these crucial functional groups. nih.gov

Grafting: Functional groups or polymer chains can be grafted onto the this compound backbone to introduce new properties and increase the number of active sites for pollutant binding. For example, grafting polyacrylamide onto this compound beads has been shown to enhance adsorption capacity and impart selectivity for specific metal ions like mercury. nih.gov

Composite Formation: this compound is often combined with other materials to create composites with synergistic properties. mdpi.com These include composites with activated carbon, biochar, graphene oxide, and silica. oup.commdpi.com Such composites can exhibit higher surface areas, improved porosity, and enhanced adsorption performance for a wider range of contaminants, including heavy metals, dyes, and pharmaceuticals. mdpi.comnih.govresearchgate.net Nanoparticle-doped this compound composites have also emerged as a successful tool for water purification. nih.govresearchgate.net

Advanced Agricultural Applications of this compound

In agriculture, this compound is recognized as a valuable biopolymer that can act as a plant growth promoter and a substance that enhances plant defense systems, offering a sustainable alternative to synthetic chemicals. researchgate.netwvu.edumdpi.comrepec.org

This compound is known to function as a potent elicitor, triggering a wide range of defense responses in plants against various pathogens, including fungi, bacteria, and viruses. cabidigitallibrary.orgnih.govresearchgate.net When recognized by plant cells, this compound initiates signaling cascades that lead to the activation of both local and systemic acquired resistance (SAR). nih.govresearchgate.netentoplast.com

The defense mechanisms induced by this compound are diverse and include:

Synthesis of Antimicrobial Compounds: this compound stimulates the production of phytoalexins, which are low molecular weight antimicrobial compounds. cabidigitallibrary.orgnih.gov It also enhances the synthesis of phenolic compounds through metabolic pathways like the phenylpropanoid pathway. frontiersin.orgresearchgate.net

Activation of Pathogenesis-Related (PR) Proteins: The application of this compound leads to the accumulation of PR proteins, such as chitinases and glucanases, which can directly degrade the cell walls of fungal pathogens. nih.gov

Physical Barrier Reinforcement: It promotes the lignification of plant cell walls and the formation of callose, creating physical barriers that impede pathogen penetration and spread. cabidigitallibrary.orgnih.gov

Hypersensitive Response (HR): this compound can trigger a hypersensitive response, a form of localized programmed cell death at the site of infection, which restricts the pathogen's access to nutrients and prevents its proliferation. nih.govresearchgate.net

Table 2: Examples of this compound-Induced Defense Mechanisms in Plants

PlantPathogenDiseaseInduced Defense MechanismReference
RiceRhizoctonia solaniSheath blightIncreased Phenylalanine ammonia-lyase, peroxidase, polyphenol oxidase cabidigitallibrary.org
CottonFusarium oxysporum f.sp. vasinfectumVascular wiltPhytoalexin accumulation cabidigitallibrary.org
TomatoFusarium oxysporum f.sp. radicis-lycopersici (FORL)Fusarium crown and root rotOverproduction of salicylic acid, protection from infection frontiersin.org

Beyond its role in plant defense, this compound also acts as a biostimulant, promoting plant growth and enhancing crop yields. mdpi.comrepec.orgentoplast.com Its positive effects are attributed to a variety of physiological and biochemical processes within the plant. researchgate.netwvu.edumdpi.com

The key mechanisms of this compound-mediated growth promotion include:

Enhanced Nutrient Uptake: this compound can improve the availability and uptake of essential nutrients. mdpi.comentoplast.com It can form complexes with metal ions, increasing their solubility and accessibility in the soil. entoplast.com This chelating property is particularly beneficial for micronutrients. entoplast.com

Stimulation of Physiological Processes: It influences fundamental plant processes such as cell division, cell elongation, protein synthesis, and enzymatic activation, which collectively contribute to improved growth. researchgate.netwvu.edumdpi.comrepec.org this compound has also been shown to increase the net rate of photosynthesis. mdpi.com

Root Development: Application of this compound can stimulate root development, leading to a larger root surface area for more efficient water and nutrient absorption. entoplast.com

Modulation of Phytohormones: this compound influences the synthesis and balance of plant hormones. For instance, it can promote the production of indole-acetic acid (IAA), an auxin that plays a critical role in cell elongation and root growth. entoplast.com

Numerous studies have documented that the application of this compound, either through foliar spray or soil application, results in increased vegetative growth, enhanced flowering, and ultimately, substantial increases in the biological and grain yield of various crops, including wheat and maize. mdpi.comentoplast.com

Development of this compound-Based Controlled Nutrient Release Formulations (e.g., Fertilizers)

This compound, a natural biopolymer, is increasingly utilized in the development of controlled-release fertilizers (CRFs) to enhance nutrient use efficiency and minimize environmental pollution. mdpi.comagronomyjournals.com These formulations are designed to release nutrients gradually, synchronizing with the plant's absorption rate. This compound's biodegradable and biocompatible nature makes it an environmentally friendly coating material for conventional fertilizers. mdpi.com

The mechanism behind this compound-based CRFs involves encapsulating soluble fertilizers like nitrogen, phosphorus, and potassium (NPK) within a this compound matrix. researchgate.net This matrix biodegrades slowly in the soil, governed by microbial activity and soil moisture content, thus regulating the release of nutrients. agriculturejournals.cz The porous structure of the this compound coating is conducive to the permeation of water and subsequent diffusion of nutrients. agriculturejournals.cz

Research has demonstrated the effectiveness of these formulations. For instance, innovative fertilizers (IFs) developed by encapsulating potassium phosphate (B84403) (KH2PO4) with modified this compound resulted in spheroidal microcapsules that exhibited slow-release behavior and promoted the growth of Arabidopsis thaliana seedlings. mdpi.com Similarly, nano this compound integrated with NPK fertilizer has been shown to significantly encourage the harvest index, crop index, and mobilization index of wheat yield variables compared to conventional fertilizers. agronomyjournals.com

The water absorbency of the this compound coating influences its distribution characteristics. While this compound itself has a decreased swelling potential when forming a hydrogel, combining it with other hydrophilic polymers can enhance its water absorption capabilities, thereby affecting the nutrient release rate. agriculturejournals.cz Cross-linking the this compound matrix can also improve the mechanical stability of the fertilizer granules. agriculturejournals.cz

Table 1: Research Findings on this compound-Based Controlled-Release Fertilizers

Fertilizer Formulation Key Findings Reference
This compound-coated NPK Enhanced soil water holding and retention capacity; demonstrated slow-release dynamics for NH4+-N, P, and K over 30 days. researchgate.net
This compound microspheres with urea (B33335) Significantly prolonged nitrogen release, enhanced plant growth characteristics of Brassica rapa ssp. pekinensis, and increased soil nutrient availability. nih.gov
Modified this compound encapsulating KH2PO4 Formed spheroidal microcapsules with slow-release properties; promoted enhanced growth in Arabidopsis thaliana. mdpi.com

Enhancement of Plant Stress Resilience (e.g., Drought, Abiotic Stress) through this compound Application

This compound has been identified as a potent biostimulant capable of enhancing plant resilience to various abiotic stresses, including drought. researchgate.netmdpi.com Its application can trigger a range of physiological and biochemical responses in plants that help mitigate the negative impacts of environmental stressors.

One of the primary mechanisms by which this compound confers drought tolerance is through the modulation of the plant's antioxidant systems. frontiersin.org Under drought conditions, plants often experience oxidative stress due to the overproduction of reactive oxygen species (ROS). This compound application has been shown to increase the activities of antioxidant enzymes such as catalase, superoxide (B77818) dismutase, and peroxidase, which help in scavenging ROS and protecting cellular components from damage. frontiersin.org

Furthermore, this compound can improve a plant's water absorption capacity by promoting root development, including increasing root length. mdpi.com It also exhibits antitranspirant properties by inducing the partial or full closure of stomata, which reduces water loss from the leaves. nih.gov For example, studies on pepper plants have shown a significant reduction in water usage without negatively affecting biomass production and yield after this compound treatment. mdpi.com

Research on various crops has substantiated these effects. In a study on Vicia faba (faba bean) plants under drought stress, the application of this compound and its nanoparticles improved vegetative growth, photosynthetic pigments, and the content of osmoprotectants like proline and soluble sugars, while decreasing markers of oxidative stress. researchgate.net Similarly, in tomatoes, this compound application improved leaf relative water content, chlorophyll (B73375) content, and reduced lipid peroxidation under drought conditions. mdpi.com

Table 2: Effects of this compound on Plant Physiological Parameters under Drought Stress

Plant Species This compound Application Observed Effects Reference
Vicia faba This compound and this compound Nanoparticles Increased photosynthetic pigments, indole acetic acid, soluble sugars, proline; decreased hydrogen peroxide and malondialdehyde. researchgate.net
Tomato This compound from mushroom and crustacean sources Improved leaf relative water content and chlorophyll content; reduced lipid peroxidation. mdpi.com
Pepper This compound Reduced transpiration by 26–43% without altering biomass production. mdpi.com

Modulation of Soil Microbiome and Improvement of Nutrient Cycling

The introduction of this compound into the soil has been shown to enhance the population of beneficial microbes, including nitrogen-fixing bacteria and phosphate solubilizers. journalijpss.com In a study on turmeric plants, soil drenching with this compound led to a higher population of nitrogen-fixing bacteria, while both soil and foliar applications increased the population of phosphate solubilizers. journalijpss.com This stimulation of nutrient-cycling bacteria and fungi can lead to increased availability of essential nutrients for plant uptake. researchgate.net

Moreover, this compound can help in structuring the microbial community by increasing beneficial taxa while reducing harmful pathogens. researchgate.net For instance, a combination of this compound, humic acid, and Bacillus subtilis was found to significantly enhance microbial diversity, increasing the abundance of beneficial genera like Acinetobacter and Bacillus, while reducing pathogens such as Fusarium and Ralstonia. researchgate.net

In a study involving Chinese cabbage, this compound microspheres-based controlled-release nitrogen fertilizers were found to improve soil bacterial diversity. nih.gov While the Chao index (a measure of species richness) showed a reduction, the Shannon index (which accounts for both richness and evenness) increased, indicating a more balanced microbial community. nih.gov The treatment also significantly influenced the genus richness of bacteria like Arthrobacter, Archangium, Bacillus, and Flavihumibacter. nih.gov The use of this compound as a soil amendment can also increase vesicular-arbuscular mycorrhizal fungi, which are crucial for nutrient and water uptake by plants. researchgate.net

Application Methodologies in Crop Science Research (e.g., Seed Treatments, Foliar Sprays, Soil Amendments)

In agricultural research and practice, this compound is applied through various methodologies to leverage its beneficial effects on plant growth and protection. The primary methods include seed treatments, foliar sprays, and soil amendments. nih.govresearchgate.net

Seed Treatments: Applying this compound to seeds before planting is a common practice to protect against seed-borne pathogens and enhance germination and early seedling growth. researchgate.net this compound can form a protective film around the seed, acting as a physical barrier to pathogens. researchgate.net This method can be performed by soaking seeds in a this compound solution or by dressing the seeds with a this compound-based coating. doraagri.com For example, soaking rice seeds in a 1% this compound solution for 12 hours has been shown to significantly enhance the germination rate and improve the cold resistance of seedlings. doraagri.com

Foliar Sprays: Foliar application involves spraying a this compound solution directly onto the leaves of plants. nih.gov This method is effective for inducing systemic resistance against pathogens and for mitigating the effects of abiotic stresses like drought. nih.govgoogle.com this compound applied to leaves can trigger defense responses throughout the plant. google.com Research has shown that foliar spraying of this compound can increase plant height, leaf number, and fresh root weight. nih.gov

Soil Amendments: this compound can be applied directly to the soil to improve its properties and modulate the soil microbiome. researchgate.net As a soil amendment, this compound can reduce pathogen attack and infection for various plant species. researchgate.net It acts as a food source for beneficial microorganisms, thereby enhancing their populations and activity, which in turn improves nutrient cycling and soil fertility. journalijpss.comnih.gov

The choice of application method can depend on the target crop, the specific goal (e.g., disease control, stress mitigation, growth promotion), and the molecular weight of the this compound being used. google.com

This compound in Food Science and Preservation Technologies

Development of Active Food Packaging Materials and Edible Coatings

This compound is a leading biopolymer in the development of active food packaging materials and edible coatings due to its biodegradability, biocompatibility, non-toxicity, and inherent antimicrobial and antioxidant properties. mdpi.comresearchgate.net These materials are designed not just to provide a passive barrier but to actively interact with the food and the environment to extend shelf life and maintain quality. innovhub-ssi.it

This compound films and coatings are typically formed by solution casting. innovhub-ssi.it They are clear, tough, and flexible, with good oxygen barrier properties. innovhub-ssi.it The properties of these films can be influenced by factors such as the molecular weight and degree of deacetylation of the this compound used. mdpi.com

To enhance their functionality, this compound films and coatings are often incorporated with other bioactive substances. These include:

Essential Oils: The addition of essential oils to this compound films enhances their antimicrobial and antioxidant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria and fungi. innovhub-ssi.it

Plant Extracts: Natural extracts rich in polyphenolic compounds can be added to this compound films to boost their antioxidant and antimicrobial properties. mdpi.com

Nanoparticles: The development of this compound-based nanocomposite films, for example, by reinforcing them with cellulose nanocrystals, can improve mechanical properties and antibacterial activity. nih.gov

These active packaging materials can be used as films to wrap food products or as coatings applied directly to the surface of foods like fruits, vegetables, and seafood. nih.govscispace.com

Mechanisms of Shelf-Life Extension and Food Preservation

This compound extends the shelf life of food products through several interconnected mechanisms, primarily by inhibiting microbial growth and reducing oxidative and enzymatic spoilage. nih.govscispace.com

Antimicrobial Action: this compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi. nih.gov The primary mechanism involves the interaction of the positively charged amino groups of this compound with the negatively charged components of microbial cell membranes. This interaction can lead to the disruption of the cell membrane, leakage of intracellular components, and ultimately, cell death. researchgate.net The effectiveness of this action can be influenced by factors such as the molecular weight and degree of deacetylation of the this compound, as well as the pH of the environment. nih.gov

Enzyme Inhibition: this compound can inhibit the activity of various enzymes responsible for food spoilage. nih.gov For instance, it can inhibit cell wall degrading enzymes like polygalacturonase and pectin (B1162225) lyase, which are involved in the softening of fruits and vegetables during ripening and decay. nih.gov

Antioxidant Properties: this compound possesses antioxidant properties that help in preventing the oxidative deterioration of food components, such as lipids and pigments. nih.gov This activity helps in maintaining the color, flavor, and nutritional value of the food.

The combination of these mechanisms makes this compound an effective natural preservative for a wide range of food products, including seafood, fresh produce, and processed foods. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
Acetic acid
Amino acids
Ascorbic acid
Bacillus subtilis
Carbon
Carbon dioxide
Catalase
Cellulose
Chitin (B13524)
This compound
Citric acid
Copper
Fructose
Fusarium
Glycerol
Humic acid
Hydrogen peroxide
Indole acetic acid
Lipids
Malondialdehyde
Nitrogen
Oxygen
Pectin
Pectin lyase
Peroxidase
Phenolic compounds
Phosphorus
Polygalacturonase
Potassium
Potassium phosphate
Proline
Ralstonia
Sodium Alginate
Soluble sugars
Superoxide dismutase
Urea

Analytical Methodologies and Characterization Techniques in Chitosan Research

Advanced Spectroscopic and Microscopic Analysis of Chitosan-Based Materials

A suite of sophisticated spectroscopic and microscopic techniques is indispensable for elucidating the chemical structure, morphology, and surface properties of this compound-based materials. These methods provide critical insights at the molecular and nanoscale, enabling researchers to correlate material characteristics with performance.

Spectroscopic Techniques:

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in This compound (B1678972). The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its chemical identity and can be used to determine the degree of deacetylation (DD), a crucial parameter influencing its properties. mdpi.comresearchgate.net Key vibrational bands include a broad band in the region of 3291–3610 cm⁻¹ corresponding to N-H and O-H stretching, as well as intramolecular hydrogen bonds. Absorption bands around 2921 and 2877 cm⁻¹ are attributed to C-H symmetric and asymmetric stretching, respectively. The presence of a peak near 1656 cm⁻¹ is associated with the amide I C=O stretching of the remaining N-acetyl groups, while the peak around 1590 cm⁻¹ corresponds to the N-H bending of the primary amine groups. mdpi.com The relative intensity of these peaks is often used to calculate the DD. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information, including the DD and the distribution of acetyl groups along the polymer chain. nih.govproquest.comnih.gov In ¹H NMR spectra of this compound dissolved in an acidic solvent, the integral of the signal from the protons of the acetyl group (around 2.3 ppm) is compared with the integral of the signals from the sugar backbone protons to determine the DD. proquest.com High-resolution solid-state ¹³C NMR is also a powerful tool for characterizing the conformational features of this compound in its solid state. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of this compound films and materials. researchgate.netresearchgate.net XPS can provide valuable information about surface modifications, contamination, and the interaction of this compound with other materials. researchgate.net

Microscopic Techniques:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to visualize the surface morphology and internal structure of this compound-based materials, such as scaffolds, films, and nanoparticles. tandfonline.comnih.govnih.gov SEM provides three-dimensional images of the surface, revealing features like pore size and interconnectivity in scaffolds, which are critical for tissue engineering applications. tandfonline.comnih.gov For instance, this compound scaffolds prepared by freeze-drying often exhibit a porous structure with pore sizes ranging from 80 to 150 µm. tandfonline.com TEM, on the other hand, offers higher resolution and is used to observe the ultrastructure and size of nanoparticles. ajmb.orgresearchgate.net

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides topographical information about the surface of this compound materials at the nanometer scale. materialsciencejournal.orgmdpi.comresearchgate.net AFM can be used to measure surface roughness and visualize the arrangement of individual polymer chains. materialsciencejournal.orgmdpi.com Beyond imaging, AFM can also probe the nanomechanical properties of this compound surfaces. materialsciencejournal.org

Technique Information Obtained Key Findings/Applications in this compound Research
FTIR Spectroscopy Functional groups, Degree of Deacetylation (DD)Identification of characteristic N-H, O-H, C-H, and amide bands. mdpi.com DD calculation based on the ratio of amide to amine band intensities. researchgate.net
NMR Spectroscopy Degree of Deacetylation (DD), Monomer sequencingPrecise determination of DD by comparing integrals of acetyl protons and backbone protons. proquest.comnih.gov Characterization of polymorphs and helical structures. nih.gov
XPS Surface elemental composition, Chemical statesDetermination of the bonding energies of C, O, and N atoms on the surface of this compound. researchgate.netresearchgate.net
SEM Surface morphology, Pore size and structureVisualization of porous structures in scaffolds with pore sizes ranging from 30-40 µm to 80-150 µm. tandfonline.comnih.gov
TEM Nanoparticle size and morphology, Internal structureCharacterization of the size and shape of this compound nanoparticles, typically in the range of 60-280 nm. ajmb.orgresearchgate.net
AFM Surface topography, Roughness, Nanomechanical propertiesHigh-resolution imaging of film surfaces and measurement of surface roughness. materialsciencejournal.orgmdpi.com

Sophisticated Rheological and Mechanical Characterization for Material Performance

The rheological and mechanical properties of this compound-based materials are critical determinants of their performance in various applications, from injectable hydrogels to load-bearing scaffolds. Understanding these properties allows for the optimization of material processing and the prediction of their in-service behavior.

Rheological Characterization:

The rheological behavior of this compound solutions is complex and influenced by factors such as polymer concentration, molecular weight (MW), DD, pH, and ionic strength. mdpi.commaterialsciencejournal.orgmdpi.com this compound solutions typically exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases with an increasing shear rate. mdpi.comtandfonline.com This property is particularly important for applications like injectable hydrogels, where a high viscosity at rest is needed to maintain the material's shape, but a lower viscosity is required during injection.

The viscoelastic properties of this compound hydrogels are often characterized using oscillatory rheology, which measures the storage modulus (G') and the loss modulus (G''). G' represents the elastic component of the material, while G'' represents the viscous component. For a stable hydrogel, G' is typically greater than G'', indicating a predominantly elastic behavior. proquest.comnih.gov The values of G' and G'' can be influenced by the crosslinking density, temperature, and frequency of oscillation. nih.gov For instance, a 1 wt% carbamoylated this compound hydrogel can exhibit a storage modulus of 10⁴ Pa. proquest.com

Mechanical Characterization:

The mechanical properties of this compound-based materials, such as films and scaffolds, are crucial for their structural integrity and ability to withstand mechanical stresses. Tensile testing is commonly used to evaluate the tensile strength (TS) and elongation at break (%E) of this compound films. The TS of pure this compound films can range from approximately 20.8 MPa to 50.2 MPa, with elongation at break values typically between 4.4% and 12.7%. ajmb.orgmdpi.com The mechanical properties of this compound films can be significantly enhanced by incorporating reinforcing agents like cellulose nanofibers, which can increase the tensile strength by over four-fold. researchgate.net

For porous scaffolds intended for tissue engineering, compressive testing is a key characterization method. The compressive modulus of this compound hydrogels can vary widely depending on their formulation and hydration state, with values ranging from a few kilopascals (kPa) for highly swollen hydrogels to several gigapascals (GPa) for dry films. researchgate.netnih.gov For example, carboxymethyl this compound hydrogels have shown Young's modulus values ranging from 2.3 kPa to 13.3 kPa. nih.gov

Property Technique Influencing Factors Typical Values for this compound Materials
Viscosity Rotational RheometryConcentration, Molecular Weight, DD, pH, TemperatureVaries from Newtonian to highly shear-thinning behavior. mdpi.comtandfonline.com
Viscoelasticity (G', G'') Oscillatory RheologyCrosslinking density, Temperature, FrequencyG' > G'' for stable hydrogels. nih.gov G' can reach 10⁴ Pa for some hydrogels. proquest.com
Tensile Strength Tensile TestingMolecular Weight, DD, Additives, Crosslinking20.8 - 50.2 MPa for pure films. ajmb.orgmdpi.com Can be increased to over 12.7 MPa with reinforcement. researchgate.net
Elongation at Break Tensile TestingPlasticizers, Humidity4.4% - 20.3% for films and scaffolds. researchgate.netnih.gov
Compressive Modulus Compression TestingPorosity, Crosslinking, Hydration2.3 - 13.3 kPa for carboxymethyl this compound hydrogels. nih.gov Can reach ~2 GPa for dry films. researchgate.net

Development and Validation of Biological Assays for Functional Assessment

The functional assessment of this compound-based materials through a variety of biological assays is crucial to determine their suitability for biomedical applications. These assays evaluate biocompatibility, antibacterial activity, antioxidant potential, and in vivo performance, providing essential data for preclinical and clinical development.

In Vitro Biocompatibility Assays:

Biocompatibility is a fundamental requirement for any material intended for medical use. In vitro cytotoxicity and cell viability assays are the first line of investigation to assess the potential toxic effects of this compound-based materials. mdpi.com Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability, and the LDH (lactate dehydrogenase) assay, which quantifies cell membrane damage by measuring the release of LDH into the culture medium. mdpi.com LIVE/DEAD assays, which use fluorescent dyes to distinguish between live and dead cells, provide a qualitative and quantitative assessment of cell viability. nih.gov Studies have shown that this compound hydrogels can support cell viability, with live cell percentages often ranging between 60% and 80% over 14 days in vitro. nih.gov

Antibacterial Assays:

This compound is well-known for its intrinsic antibacterial properties. The effectiveness of this compound-based materials against various microorganisms is typically evaluated using standard microbiological assays. The agar well diffusion method provides a qualitative assessment of antibacterial activity by measuring the zone of inhibition around a material sample placed on an agar plate inoculated with bacteria. nih.gov For a more quantitative measure, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. For example, the MIC of high-molecular-weight this compound against Streptococcus mutans and Streptococcus sobrinus has been reported to be 0.62 mg/mL.

Antioxidant Activity Assays:

The antioxidant properties of this compound and its derivatives are of interest for applications in wound healing and as functional food ingredients. Several in vitro assays are used to quantify antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method where the ability of this compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically. nih.govproquest.comresearchgate.net The scavenging ability of this compound on DPPH radicals can range from approximately 18% to 56% at a concentration of 10 mg/ml. proquest.com Other assays include the hydroxyl radical scavenging assay and the measurement of reducing power. nih.govresearchgate.net The antioxidant activity of this compound is influenced by its molecular weight and degree of deacetylation, with lower molecular weight chitosans often exhibiting stronger activity.

In Vivo Functional Assessment:

In vivo studies are essential to evaluate the performance and biocompatibility of this compound-based materials in a living organism. For wound healing applications, animal models, such as the dorsal fold chamber rat model or excision wound models in diabetic rats, are commonly used. mdpi.comtandfonline.commaterialsciencejournal.org These studies assess the rate of wound closure, tissue regeneration, vascularization, and the inflammatory response to the implanted this compound scaffold. mdpi.commaterialsciencejournal.org Results have shown that 3D-printed this compound scaffolds can improve the quality of restored tissue and accelerate wound healing compared to spontaneous healing. mdpi.com

Functional Property Assay Type Description Key Findings/Parameters
Biocompatibility MTT AssayMeasures cell metabolic activity to assess viability. mdpi.comCell viability percentages often between 60-80% over 14 days. nih.gov
LDH AssayQuantifies lactate dehydrogenase release to assess cytotoxicity.Indicates membrane integrity and low toxicity.
LIVE/DEAD AssayFluorescent staining to differentiate live and dead cells. nih.govProvides visual and quantitative data on cell survival.
Antibacterial Activity Agar Well DiffusionMeasures the zone of inhibition around the material. nih.govQualitative assessment of antibacterial efficacy.
MIC/MBC DeterminationDetermines the minimum inhibitory and bactericidal concentrations.MIC of HMW this compound against S. mutans is 0.62 mg/mL.
Antioxidant Activity DPPH Radical ScavengingMeasures the ability to scavenge the stable DPPH radical. nih.govresearchgate.netScavenging activity can reach up to ~56% at 10 mg/mL. proquest.com
Hydroxyl Radical ScavengingAssesses the ability to neutralize hydroxyl radicals. nih.govActivity increases with concentration and lower molecular weight.
In Vivo Wound Healing Excision Wound ModelsEvaluates wound closure rate and tissue regeneration in animal models. mdpi.commaterialsciencejournal.orgThis compound scaffolds accelerate healing and improve tissue quality. mdpi.comtandfonline.com

Computational Modeling and Simulation for Structural and Mechanistic Insights

Computational modeling and simulation have emerged as powerful tools in this compound research, providing atomic-level insights into the structure, dynamics, and interactions of this compound that are often difficult to obtain through experimental methods alone. These in silico approaches complement experimental findings and guide the rational design of new this compound-based materials.

Molecular Dynamics (MD) Simulations:

MD simulations are widely used to study the conformational behavior of this compound chains in solution and their interactions with other molecules. mdpi.comresearchgate.netmaterialsciencejournal.org These simulations can reveal how factors such as the degree of deacetylation (DD), degree of protonation (which is pH-dependent), and the pattern of acetylation influence the three-dimensional structure and flexibility of the polymer. mdpi.com For example, simulations have shown that quaternization of this compound can decrease intra-chain hydrogen bond formation, leading to a less rigid backbone. materialsciencejournal.org MD simulations are also employed to investigate the encapsulation and release of drugs from this compound nanoparticles. researchgate.net By calculating the root mean square deviation (RMSD) of the drug molecule, researchers can track its diffusion out of the this compound matrix under different pH conditions, mimicking physiological environments.

Quantum Mechanics (QM) Studies:

QM calculations provide a more fundamental understanding of the electronic structure and bonding within the this compound molecule. researchgate.net These methods can be used to accurately calculate properties such as bond energies, charge distributions, and reaction mechanisms. QM studies have been used to investigate the single-chain elasticity of this compound and to understand the role of hydrogen bonds in its mechanical properties. researchgate.net

Mechanistic Insights from Simulations:

Simulations have provided valuable mechanistic insights into various phenomena involving this compound. For instance, MD simulations have been used to elucidate the interactions between this compound and cell membranes, suggesting that electrostatic interactions between the positively charged this compound and the negatively charged phospholipids are a key mechanism for its antimicrobial activity. mdpi.com In the context of drug delivery, simulations can predict the binding affinity and orientation of drug molecules within a this compound carrier, helping to design more efficient delivery systems. researchgate.net The binding energies between this compound and metal ions have also been calculated using MD simulations, providing insights into its potential for heavy metal removal in wastewater treatment. tandfonline.com

Modeling Technique Focus of Study Key Insights and Findings
Molecular Dynamics (MD) Conformational analysis of this compound chainsInfluence of DD, protonation, and acetylation on polymer structure and flexibility. mdpi.com
Drug encapsulation and releaseSimulation of drug diffusion from this compound nanoparticles at different pH values. researchgate.net
Interactions with biomoleculesElucidation of electrostatic interactions with cell membranes and mucin. researchgate.netmdpi.com
Adsorption on surfacesUnderstanding the mechanism of this compound adsorption onto silica surfaces.
Quantum Mechanics (QM) Electronic structure and bondingCalculation of bond energies and charge distributions. researchgate.net
Single-chain mechanicsInvestigation of the role of hydrogen bonds in the elasticity of a single this compound chain. researchgate.net
Combined Approaches Drug-polymer interactionsDemonstration of salicylate formation with this compound through spectroscopic and computational methods. nih.gov

Bibliometric Analysis and Research Trend Mapping in this compound Science

Bibliometric analysis is a quantitative approach to analyze scientific literature, providing valuable insights into the evolution, current status, and future trends of a research field. In the context of this compound science, bibliometric studies have mapped the landscape of research activities, highlighting key areas of focus, prolific authors and institutions, and international collaborations.

Publication Trends:

The number of publications related to this compound has shown a significant and steady increase over the past few decades, indicating a growing interest in this versatile biopolymer. mdpi.comresearchgate.net Bibliometric analyses conducted using databases like Scopus and Web of Science reveal an upward trend in annual publications, with a peak in recent years. mdpi.comresearchgate.net This growth is driven by the expanding applications of this compound in various fields, including biomedicine, food science, and environmental science. mdpi.com

Geographical Distribution and Collaboration:

Bibliometric studies have identified the leading countries in this compound research based on the number of publications and citations. China, the United States, and India are consistently ranked among the most productive countries. mdpi.comresearchgate.nettandfonline.com Analysis of co-authorship networks reveals patterns of international collaboration, with significant links between major research-producing nations. mdpi.comtandfonline.com

Research Hotspots and Emerging Trends:

Keyword co-occurrence analysis is a powerful tool in bibliometric studies to identify research hotspots and emerging trends. mdpi.comresearchgate.netresearchgate.net In this compound research, frequently occurring keywords include "this compound," "biocompatibility," "antibacterial activity," "nanoparticles," "tissue engineering," "drug delivery," and "wound healing." mdpi.comnih.gov The emergence and increasing frequency of keywords such as "nanofibers," "hydrogels," and "scaffolds" reflect the current focus on developing advanced biomaterials. Recent trends also point towards the growing interest in the application of this compound for sustainable development, particularly in water treatment as a biosorbent and flocculant. mdpi.comtandfonline.com The use of this compound in combination with other materials, such as essential oils for post-harvest treatments, is also an area of active research. researchgate.net

Bibliometric Indicator Key Findings in this compound Research
Annual Publications Consistent upward trend, with a peak of 1178 documents in 2022 in one analysis. mdpi.comresearchgate.net
Top Publishing Countries China, United States, and India are the most prolific. mdpi.comresearchgate.nettandfonline.com
Leading Journals International Journal of Biological Macromolecules, Carbohydrate Polymers, and Polymers. mdpi.comtandfonline.com
Most Frequent Keywords "this compound", "biocompatibility", "antibacterial activity", "nanoparticles", "tissue engineering". mdpi.comnih.gov
Emerging Research Trends Application as an antibacterial agent and biosorbent for water treatment, development of nanofibers and hydrogels. mdpi.comtandfonline.com
International Collaboration Significant collaboration networks exist, with the largest link strength often between China and the United States. mdpi.com

Challenges, Limitations, and Future Research Directions for Chitosan

Biophysical and Biochemical Limitations in Specific Application Areas

Beyond the challenges in its synthesis, the practical application of chitosan (B1678972) is also limited by its inherent biophysical and biochemical properties. These limitations become particularly apparent in complex biological environments, where factors such as pH, and interactions with cells and proteins can significantly impact its performance.

Optimizing Solubility Profile at Physiological pH for Biological Applications

A major obstacle for the use of this compound in many biological applications is its poor solubility at physiological pH (around 7.4). This compound is a weak base with a pKa of approximately 6.5, which means it is generally soluble in acidic solutions where its amino groups are protonated, leading to electrostatic repulsion between the polymer chains. However, as the pH increases above 6.5, these amino groups become deprotonated, causing the polymer to lose its charge and precipitate out of solution. This insolubility at the neutral pH of most bodily fluids severely restricts its systemic applications, such as in intravenous drug delivery.

To overcome this limitation, researchers have explored various chemical modification strategies to enhance the solubility of this compound. These strategies primarily focus on introducing hydrophilic groups to the this compound backbone, which can disrupt the intermolecular hydrogen bonding and prevent precipitation at neutral pH. Some of the most common modifications include:

Carboxymethylation: The introduction of carboxymethyl groups to the hydroxyl or amino groups of this compound can create a zwitterionic polymer that is soluble over a wider pH range.

Quaternization: This process involves the permanent quaternization of the amino groups, resulting in a positively charged polymer that is soluble regardless of the pH. N-trimethyl this compound chloride is a well-known example of a quaternized this compound derivative.

Pegylation: The grafting of polyethylene (B3416737) glycol (PEG) chains to this compound can improve its water solubility and also reduce its immunogenicity.

Acylation: Introducing short-chain acyl groups can disrupt the hydrogen bonding of this compound and improve its solubility.

The table below summarizes some of these modification strategies and their impact on this compound's solubility.

Modification StrategyIntroduced Functional GroupResulting DerivativeSolubility at Physiological pH
CarboxymethylationCarboxymethyl (-CH2COOH)Carboxymethyl this compoundSoluble
QuaternizationQuaternary ammonium (-N+(CH3)3)N-trimethyl this compoundSoluble
PegylationPolyethylene glycol (PEG)PEG-grafted this compoundSoluble
AcylationShort-chain acyl groupsN-acylated this compoundImproved solubility

This table is interactive and provides examples of common chemical modifications to improve this compound's solubility.

Enhancing Specificity and Targeting Efficiency in Complex Biological Environments

For many biomedical applications, particularly in drug delivery, it is crucial that the therapeutic agent reaches its target site with high specificity. While this compound-based nanoparticles have shown promise as drug carriers, achieving efficient and specific targeting in the complex environment of the body remains a significant challenge.

The cationic nature of this compound, which is advantageous for interacting with negatively charged cell membranes, can also lead to non-specific binding with other biological components, such as plasma proteins. This can result in the rapid clearance of this compound nanoparticles from the bloodstream, reducing their circulation time and limiting their ability to reach the target tissue.

To enhance the targeting efficiency of this compound-based systems, researchers are exploring both passive and active targeting strategies.

Passive Targeting: This approach relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. The size and surface properties of the this compound nanoparticles can be optimized to maximize the EPR effect.

Active Targeting: This strategy involves the functionalization of the this compound nanoparticle surface with targeting ligands that can specifically bind to receptors that are overexpressed on the surface of target cells. Examples of targeting ligands include:

Folic acid: Binds to the folate receptor, which is overexpressed in many types of cancer cells.

Transferrin: Binds to the transferrin receptor, which is also upregulated in many cancer cells.

Antibodies and peptides: Can be designed to target specific cell surface antigens.

While active targeting holds great promise, there are still challenges to overcome, such as the potential for immunogenicity of the targeting ligands and the complexity of the synthesis and characterization of these functionalized nanoparticles.

Understanding and Mitigating Non-Specific Interactions with Biological Matrices

When introduced into a biological system, this compound-based materials inevitably interact with a multitude of biological components, including proteins, lipids, and other macromolecules. These non-specific interactions can have a profound impact on the performance and fate of the this compound material.

One of the most significant challenges is the formation of a "protein corona" around this compound nanoparticles upon their entry into the bloodstream. This protein layer, which is formed by the adsorption of plasma proteins onto the nanoparticle surface, can alter the physicochemical properties of the nanoparticles, such as their size, charge, and surface chemistry. The composition of the protein corona is dynamic and depends on various factors, including the properties of the nanoparticles and the biological fluid they are in.

The formation of a protein corona can have several consequences:

Altered biodistribution and clearance: The protein corona can be recognized by the mononuclear phagocyte system (MPS), leading to the rapid clearance of the nanoparticles from circulation by the liver and spleen.

Reduced targeting efficiency: The protein corona can mask the targeting ligands on the surface of functionalized nanoparticles, thereby reducing their ability to bind to their target receptors.

Induction of an immune response: The adsorbed proteins can trigger an immune response, leading to inflammation and other adverse effects.

To mitigate these non-specific interactions, various strategies are being investigated. One common approach is to coat the surface of the this compound nanoparticles with a hydrophilic polymer, such as polyethylene glycol (PEG). This "stealth" coating can reduce protein adsorption and prolong the circulation time of the nanoparticles. However, the use of PEG can also have drawbacks, such as a potential reduction in cellular uptake.

A deeper understanding of the complex interactions between this compound and biological matrices is essential for the rational design of this compound-based materials with improved performance and safety profiles. Future research in this area will likely focus on developing new surface modification strategies to control the protein corona and minimize non-specific interactions.

Integration of this compound with Emerging Technologies

The inherent properties of this compound, such as its biocompatibility, biodegradability, and antimicrobial activity, make it a prime candidate for integration with emerging technologies. This synergy unlocks the potential for novel materials and applications with enhanced functionalities, addressing complex challenges in various fields.

Synergistic Approaches with Nanotechnology and Advanced Composite Materials

The combination of this compound with nanotechnology has led to the development of advanced composite materials with significantly improved properties. frontiersin.org this compound-based nanocomposites are created by incorporating nanoscale additives like nanoparticles, nanofillers, and nanofibers into a this compound matrix under controlled conditions. frontiersin.org This integration results in materials with enhanced mechanical strength, thermal stability, and barrier properties, expanding their utility. frontiersin.org

The functional hydroxyl and amino groups in this compound's chemical structure allow for various chemical modifications, facilitating the production of a wide array of derivatives. frontiersin.org These modifications are key to improving the physicochemical characteristics of this compound while preserving its valuable biological properties. frontiersin.org

Research has shown that this compound-based nanocomposites have broad applications. For instance, in the biomedical field, they are utilized for wound and burn treatment, tissue engineering, and drug delivery systems. frontiersin.org Composite scaffolds of gelatin, this compound, polyvinyl alcohol, and nano-hydroxyapatite have demonstrated positive effects on osteogenic differentiation, mimicking the structure and function of natural bone. frontiersin.org Furthermore, the incorporation of nanomaterials can overcome some of this compound's inherent limitations, such as its mechanical properties, for applications like bone regeneration. nih.gov

Below is a table summarizing various this compound-based nanocomposites and their biomedical applications:

Design and Development of Smart and Responsive this compound-Based Materials

"Smart" or "intelligent" polymers are materials that can alter their physical and/or chemical properties in response to environmental stimuli. sarchemlabs.com this compound is a key component in the development of such stimuli-responsive biomaterials due to its non-toxicity, biocompatibility, and biodegradability. sarchemlabs.com this compound-based hydrogels have been designed to respond to various triggers, including pH, temperature, light, and electric fields. sarchemlabs.com

The swelling of this compound-based hydrogels is highly dependent on pH and is a reversible process. sarchemlabs.com This property is particularly useful for targeted drug delivery, as certain disease states, such as in cancer cells, are associated with a more acidic environment. sarchemlabs.com For instance, injectable hydrogels have been synthesized that can be co-loaded with anticancer drugs and release them in response to pH changes. sarchemlabs.com

In addition to pH, temperature is a widely used stimulus. Thermo-responsive this compound polymers are typically created by grafting or copolymerizing thermo-responsive units, such as poly(N-isopropylacrylamide) (PNIPAM), onto the this compound backbone. sarchemlabs.com The combination of multiple stimuli-responsive properties in a single material, such as pH and temperature sensitivity, allows for more precise control over its behavior. sarchemlabs.com

Sustainable and Eco-Friendly Research Avenues for this compound

The production and application of this compound are increasingly being viewed through the lens of sustainability and environmental friendliness. This involves adopting circular economy principles in its production and exploring its role in regenerative systems.

Adoption of Circular Economy Principles in Chitin (B13524) and this compound Production

The conventional method for extracting chitin, the precursor to this compound, from crustacean shells involves harsh chemical treatments with strong acids and bases, which is not an environmentally sustainable process. In line with the principles of a circular economy, there is a growing interest in developing greener and more eco-friendly extraction methods.

One promising approach is the use of deep eutectic solvents (DES) and natural deep eutectic solvents (NADES). These solvents are considered "green" due to their low toxicity, biodegradability, and the fact that they can be prepared from natural and inexpensive components. Importantly, DES and NADES can be recycled and reused, making the extraction process more aligned with circular economy principles.

Another green alternative is the use of microbial fermentation and enzymatic extraction. These biological methods avoid the use of harsh chemicals and can reduce the environmental impact of chitin and this compound production. For example, lactic acid produced by bacteria can be used for the demineralization of crustacean shells.

The following table compares conventional and green methods for this compound production:

Further Exploration of this compound's Role in Regenerative Agricultural Systems

Regenerative agriculture focuses on farming and grazing practices that rebuild soil organic matter and restore degraded soil biodiversity. This compound is being explored for its potential to contribute to these goals. It can improve soil fertility and plant growth, acting as a plant growth promoter.

This compound can be used to stabilize soil and reduce erosion, particularly in areas prone to wind or water erosion. It promotes the growth of plants that help anchor the soil. In soils with low organic matter, the addition of this compound can improve soil structure and increase the amount of organic matter present.

Furthermore, this compound has been shown to suppress the growth of certain pathogenic microorganisms in the soil, promoting a healthier soil ecosystem. It can also absorb and bind heavy metals in contaminated soil, making it effective for remediation. This compound-based fertilizers offer a sustainable alternative to traditional fertilizers by releasing nutrients gradually, which reduces runoff and environmental damage.

Fostering Transdisciplinary Research Collaborations and Translational Pathways in this compound Science

The journey of a promising chemical compound like this compound from a laboratory curiosity to a clinically or industrially impactful product is fraught with challenges. Overcoming these hurdles necessitates a concerted effort to foster collaborations that transcend traditional disciplinary boundaries and to navigate the complex translational pathways that lead to real-world applications. This section explores the critical importance of transdisciplinary research and outlines the key considerations for successfully translating this compound-based innovations.

The Imperative for Transdisciplinary Collaboration

The multifaceted nature of this compound science, which spans polymer chemistry, materials science, biology, and medicine, inherently calls for a transdisciplinary approach. Developing clinically relevant biomaterials, for instance, requires a deep understanding of materials science combined with extensive knowledge of the clinical challenge, cell biology, and native tissue properties. nih.gov Such endeavors are most successful when they leverage the collective expertise of material scientists, engineers, clinicians, and cell biologists. nih.gov

Effective transdisciplinary teams are characterized by a shared vision, open communication, and a collective approach to problem-solving. Building such teams requires careful consideration of team composition, including the diversity of expertise, and the establishment of clear roles and responsibilities. Regular and structured communication is paramount to bridge the distinct "languages" and methodologies of different scientific disciplines.

Models for Successful Collaboration

Several models can be adopted to foster productive collaborations in this compound science:

Academic-Industry Partnerships: These collaborations are pivotal for accelerating the commercialization of this compound-based innovations. nih.gov Project-specific collaborations that align with the interests of both academic and industrial partners have largely replaced older models of blanket funding agreements. nih.gov Successful partnerships are built on well-managed expectations, clear timelines, and mutually beneficial intellectual property agreements. nih.gov For industry, these collaborations provide access to cutting-edge research and a pipeline of well-trained talent. For academia, they offer a pathway to translate research findings into tangible products and secure research funding. nih.govnih.govacs.org

Research Consortia: The formation of research consortia, which may include multiple academic institutions, industrial partners, and government agencies, can tackle large-scale challenges in this compound science. A prime example of a successful government-led initiative to encourage such collaborations in a related field is the National Cancer Institute's (NCI) Alliance for Nanotechnology in Cancer in the United States. These consortia can pool resources, share data, and create a critical mass of expertise to drive innovation.

Joint Research Centers: The establishment of joint research centers or laboratories, where researchers from different partner institutions are co-located, can be a highly productive model. nih.govacs.org This co-location facilitates the seamless exchange of ideas and expertise among researchers, students, engineers, and technicians. nih.govacs.org

Navigating the Translational Pathway

The translation of this compound-based research from the laboratory to the clinic or market is a complex, multi-stage process often described as traversing the "valley of death," where promising basic science discoveries fail to become viable products. mdpi.com A clear understanding of this pathway is crucial for successful translation.

Key Stages in the Translational Pathway for this compound-Based Products:

StageKey ActivitiesMajor Challenges
Preclinical Research In vitro and in vivo studies to assess biocompatibility, efficacy, and safety. Material characterization and optimization.Ensuring the clinical relevance of preclinical models. Addressing issues of nanoparticle clearance and potential toxicity. nih.govsemanticscholar.org
Process Development and Manufacturing Developing scalable and reproducible manufacturing processes. Ensuring quality control and batch-to-batch consistency.Uniformity in commercial manufacturing. nih.gov Maintaining the desired physicochemical properties of this compound during large-scale production. nih.gov
Regulatory Approval Navigating the regulatory landscape of agencies like the FDA and EMA. Preparing and submitting comprehensive regulatory filings.Ambiguity in guidelines for novel nanomaterials. diversatechnologies.com The need for standardized characterization methods. cambridge.org
Clinical Trials Designing and conducting clinical trials to evaluate safety and efficacy in humans.Patient recruitment, data management, and ensuring regulatory compliance. novotech-cro.comlindushealth.com
Commercialization and Post-Market Surveillance Market launch, manufacturing scale-up, and ongoing monitoring of product safety and performance.Competition with existing products, and the need for continued research and development.

Overcoming Translational Barriers:

Successfully navigating the translational pathway requires a proactive and strategic approach:

Early Engagement with Regulatory Bodies: Engaging with regulatory agencies early in the development process can provide valuable guidance on data requirements and approval pathways, potentially expediting the review process. diversatechnologies.com

Standardization and Characterization: A significant hurdle in the clinical translation of this compound-based materials is the lack of standardized methods for polymer characterization and ensuring product reproducibility. cambridge.org Addressing this requires a concerted effort to establish robust analytical techniques and quality control measures.

Role of Contract Research Organizations (CROs): CROs can play a vital role in accelerating the drug development process by providing specialized expertise in clinical trial management, regulatory affairs, data management, and statistical analysis. novotech-cro.comlindushealth.comgoogleapis.compharmasource.global They offer the infrastructure and resources to manage complex clinical trials effectively. lindushealth.comgoogleapis.com

Focus on Clinically Relevant Models: The use of accurate and predictive preclinical models is essential for successful clinical translation. nih.gov There is a need to move beyond simplistic in vitro models to more complex systems that better mimic human physiology.

The future of this compound science hinges on the ability of researchers, clinicians, and industry partners to work together effectively. By fostering a culture of collaboration and strategically navigating the complexities of the translational pathway, the full potential of this versatile biopolymer can be realized to address pressing challenges in medicine and beyond.

Q & A

Q. What protocols ensure reproducibility in this compound scaffold fabrication for tissue engineering?

  • Methodological Answer : Document freeze-drying parameters (e.g., cooling rate: 1°C/min, vacuum: 0.05 mBar) and cross-linking (e.g., genipin concentration: 0.2% w/v). mandates detailed supplementary files for replication, including rheology and SEM imaging protocols .

Q. Tables for Key Experimental Designs

Design TypeApplication ExampleVariables TestedSoftware/ToolsReference
Box-BehnkenInsulin-chitosan nanoparticlesRatio, pH, rotation speedDesign-Expert®
Central CompositeQuercetin-Eudragit® nanoparticlesThis compound:STPP ratio, pHRSM (Minitab®)
2³ FactorialThis compound solubility in CO₂-waterTemperature, pressure, particle sizeJMP®
Quadratic RSMCr(VI) adsorptionpH, contact time, adsorbent dosageDesign-Expert®

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.